furan-2-carboxylic acid;piperazine
Description
Properties
CAS No. |
14486-48-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
furan-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H4O3.C4H10N2/c6-5(7)4-2-1-3-8-4;1-2-6-4-3-5-1/h1-3H,(H,6,7);5-6H,1-4H2 |
InChI Key |
FCCPVZFAFVBXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=COC(=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Convergence of Furan-2-Carboxylic Acid and Piperazine: A Technical Guide to a Privileged Partnership in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic combination of well-defined pharmacophores has proven to be a highly effective approach for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synergistic potential arising from the conjunction of two such entities: furan-2-carboxylic acid and piperazine. We will delve into the chemical rationale behind their combination, providing detailed synthetic protocols and exploring the diverse pharmacological activities that have emerged from this privileged structural pairing. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, evaluation, and application of these derivatives.
Introduction: The Strategic Union of Two Potent Scaffolds
The furan-2-carboxylic acid moiety and the piperazine ring are independently recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The furan ring, a five-membered aromatic heterocycle, serves as a versatile bioisostere for phenyl groups, offering distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[3][4] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][5]
Piperazine, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[6] Its unique physicochemical properties, including its ability to be readily substituted to modulate solubility, lipophilicity, and basicity, make it an invaluable tool for optimizing the pharmacokinetic profiles of drug candidates.[1][7] The piperazine scaffold is a key component in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[6][8]
The combination of these two scaffolds, typically through an amide linkage between the furan-2-carboxylic acid and one of the piperazine nitrogens, has given rise to a new class of compounds with significant therapeutic potential. This guide will illuminate the scientific principles and practical methodologies that underpin the exploration of these promising derivatives.
Synthesis of Furan-2-Carboxylic Acid Piperazine Derivatives: A Practical Approach
The synthesis of furan-2-carboxylic acid piperazine derivatives is primarily achieved through amide bond formation. The choice of synthetic route is often dictated by the desired scale, the nature of the substituents on the piperazine ring, and the desired purity of the final product.
General Synthetic Workflow
The most common and efficient method for the synthesis of 1-(furan-2-carbonyl)piperazine derivatives involves the coupling of furan-2-carboxylic acid with a piperazine derivative using a suitable coupling agent.
Experimental Protocol: Synthesis of 1-(Furan-2-carbonyl)piperazine
This protocol provides a detailed, step-by-step methodology for a common amide coupling reaction.
Materials:
-
Furan-2-carboxylic acid
-
Piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Slowly add the piperazine solution to the activated furan-2-carboxylic acid mixture. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(furan-2-carbonyl)piperazine.
Biological Activities and Therapeutic Potential
The fusion of the furan-2-carboxylic acid and piperazine scaffolds has yielded derivatives with a remarkable range of biological activities, demonstrating their potential in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of furan-piperazine derivatives.[10][11][12] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13][14]
Mechanism of Action: Induction of Apoptosis
A primary mechanism of anticancer activity for these derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative furan-piperazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [7][15] |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [7][15] |
| Compound 7b | Kelly (Neuroblastoma) | 1.3 | [16] |
| Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [11] |
| Compound 25 | HOP-92 (Lung Cancer) | 1.35 | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17][18]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (furan-piperazine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the furan-piperazine derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]
Cholinesterase Inhibition
Derivatives combining furan-2-carboxylic acid and piperazine have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][19] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibitory Activity
The following table presents the IC50 values of furan-piperazine derivatives against AChE.
| Compound ID | AChE IC50 (µM) | Reference |
| 3a | >100 | [20] |
| 3g | >100 | [20] |
| 2-furoyl derivative | 0.27 ± 0.001 | [19][21] |
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.[1][22]
Materials:
-
Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add DTNB and BTCI to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.[22]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value from a dose-response curve.
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are well-known for their activity on CNS receptors, particularly dopamine (D2) and serotonin (5-HT1A) receptors.[23][24][25] The incorporation of a furan-2-carboxylic acid moiety can modulate the affinity and selectivity of these compounds for their targets.
Signaling Pathway: 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor by an agonist, such as a furan-piperazine derivative, can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This can also lead to the activation of the ERK/MAPK pathway.[2][26]
Experimental Protocol: ERK Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK (p-ERK) as a measure of ERK pathway activation.[27][28]
Materials:
-
Cells expressing the target receptor (e.g., 5-HT1A)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion and Future Perspectives
The strategic combination of furan-2-carboxylic acid and piperazine has yielded a rich and diverse class of molecules with significant potential in medicinal chemistry. The synthetic accessibility of these derivatives, coupled with their broad spectrum of biological activities, makes them an attractive area for continued research and development. Future efforts in this field will likely focus on the fine-tuning of structure-activity relationships to enhance potency and selectivity for specific biological targets. The exploration of novel linkers and substitution patterns on both the furan and piperazine rings will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The integration of computational modeling and in silico screening will further accelerate the design and optimization of these promising compounds.
References
- Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-26.
- BenchChem. (2025). Application Notes and Protocols for AChE/BChE-IN-4 Enzyme Inhibition Assay.
- BenchChem. (2025). Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems.
- Wang, H., Zhou, Y., Wang, Y., Li, C., & Chen, Q. (2011).
- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- G, R., & S, R. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- BenchChem. (2025). Application Notes and Protocols: Butyrylcholinesterase Inhibition Studies with Acridine Compounds.
- BenchChem. (2025).
- PeerJ. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1782.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Salahat, A. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1782.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Salahat, A. A. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells.
- PerkinElmer. (2012). Phospho-ERK Assays. Assay Guidance Manual.
- Abcam. (2021). Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric) (ab289837).
- Kim, D., Kim, H., Lee, S., Kim, Y., & Lee, J. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
- Lacivita, E., Di Pilato, P., De Giorgio, P., Colabufo, N. A., Berardi, F., Perrone, R., & Leopoldo, M. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4545.
- Thermo Fisher Scientific. (2008). ERK1/2 [pTpY187/185] WESTERN BLOTTING KIT.
- Zhang, L., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291241.
- MilliporeSigma. (n.d.). Butyrylcholinesterase Activity Kit (Colorimetric).
- ResearchGate. (n.d.). IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE.
- ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
- ResearchGate. (n.d.).
- Wang, Y., Zhang, Y., & Wang, Y. (2011).
- BenchChem. (2025).
- López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Structure-Activity Relationship (SAR) of 1-Acetyl-4-(4-hydroxyphenyl)
- BenchChem. (2025).
- Husbands, S. M., Glennon, R. A., Gorgerat, S., Grundt, P., & Lewis, J. W. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of Medicinal Chemistry, 54(8), 2893-2902.
- ResearchGate. (n.d.). Synthesis and SAR of novel piperazine and benzofuran hybrids.
- Google Patents. (n.d.).
- SciSpace. (2017).
- Bozik, M., Kovac, A., & Malek, J. (2022).
- FULIR. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an.
- PMC. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- MDPI. (2022).
- PMC. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
- PMC. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.
- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Wilson, L., & Fried, B. (n.d.). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3785.
- BenchChem. (2025). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]
- 16. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 20. researchgate.net [researchgate.net]
- 21. fulir.irb.hr [fulir.irb.hr]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Furan-2-carboxylic Acid Piperazine: A Versatile Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, fragment-based drug discovery (FBDD) relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural flexibility, and high ligand efficiency. 1-(2-Furoyl)piperazine (CAS 40172-95-0), also known chemically as furan-2-carboxylic acid piperazine, has emerged as a cornerstone intermediate in the synthesis of diverse bioactive molecules[1]. By fusing the hydrogen-bonding capacity and aromaticity of a furan ring with the conformational flexibility and solubility-enhancing properties of a piperazine ring, this scaffold provides a robust foundation for developing therapeutics across cardiovascular, neurological, oncological, and infectious disease indications[2].
This whitepaper provides an in-depth technical analysis of the 1-(2-furoyl)piperazine scaffold, detailing its structural rationale, pharmacological applications, and validated synthetic workflows.
Structural Rationale & Pharmacophore Dynamics
The architectural brilliance of 1-(2-furoyl)piperazine lies in its differential nitrogen reactivity and spatial geometry. The piperazine moiety is a well-documented pharmacophore used to modulate lipophilicity and improve aqueous solubility.
When conjugated with a 2-furoyl group, the resulting molecule exhibits a highly specific electron distribution. The N-4 position of the piperazine is acylated, significantly reducing its basicity and locking it into an amide resonance structure. Conversely, the N-1 position remains a basic secondary amine (or tertiary, upon further derivatization) capable of protonation at physiological pH[].
Causality in Receptor Binding: This N-1 protonation is not merely a physical property; it is a critical pharmacophore feature. For example, in antihypertensive agents, the protonated N-1 nitrogen forms a vital electrostatic interaction with the aspartate residue in the binding pocket of postjunctional alpha-1 adrenoceptors, anchoring the drug for competitive antagonism[]. Meanwhile, the furoyl oxygen acts as a hydrogen bond acceptor, and the furan ring engages in π−π stacking with aromatic residues in the receptor pocket.
Key Therapeutic Applications & Mechanistic Pathways
Cardiovascular & CNS (Alpha-1 Adrenergic Antagonism)
The most clinically validated application of the 1-(2-furoyl)piperazine scaffold is found in Prazosin , a pioneering antihypertensive agent[4]. Prazosin incorporates this scaffold to selectively block postsynaptic alpha-1 adrenoceptors[5]. By preventing the activation of the Gq-protein coupled receptor, the scaffold inhibits Phospholipase C (PLC), reducing intracellular inositol triphosphate (IP3) and calcium levels, ultimately causing vascular smooth muscle relaxation and a drop in peripheral resistance[6].
Mechanistic pathway of alpha-1 adrenergic blockade by 1-(2-furoyl)piperazine derivatives.
Enzymatic Inhibition (Neurology & Oncology)
Beyond GPCRs, the scaffold is highly effective in enzyme inhibition. Carbamate derivatives bearing the 2-furoyl-1-piperazine moiety have been synthesized to target acetylcholinesterase (AChE) and alpha-glucosidase[7]. Furthermore, the unsubstituted 1-(2-furoyl)piperazine directly inhibits tyrosinase by binding to its active site, blocking the conversion of tyrosine to DOPA—a mechanism currently being explored for hyper-pigmentation disorders and melanoma[8].
Antimicrobial Development
Recent studies have demonstrated that N-sulfonated derivatives of (2-furoyl)piperazine possess potent antibacterial properties. When the scaffold is treated with alkyl/aryl sulfonyl chlorides, the resulting compounds exhibit low Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria, comparable to standard antibiotics like ciprofloxacin, while maintaining a remarkably mild cytotoxicity profile[9].
Quantitative Pharmacological Data
To benchmark the scaffold's versatility, the following table summarizes the quantitative efficacy of various 1-(2-furoyl)piperazine derivatives across different therapeutic targets:
| Derivative Class | Target / Enzyme | Primary Indication | Key Metric (IC50 / Activity) |
| Quinazoline-furoylpiperazine (Prazosin) | Alpha-1 Adrenoceptor | Hypertension / PTSD | High Affinity Vasodilation[10] |
| Phenyl propylcarbamate-furoylpiperazine | Acetylcholinesterase (AChE) | Neurological Disorders | IC50 = 18.91 ± 0.04 μM[7] |
| Tribromophenyl-furoylpiperazine | Alpha-glucosidase | Metabolic Disorders | IC50 = 345.16 ± 0.16 μM[7] |
| N-Sulfonated furoylpiperazines | Bacterial Pathogens | Infectious Diseases | Low MIC (≈ Ciprofloxacin)[9] |
| Unsubstituted 1-(2-Furoyl)piperazine | Tyrosinase | Hyper-pigmentation | Potent Direct Inhibition[8] |
Experimental Workflow: Synthesis & Derivatization Protocol
As a Senior Application Scientist, I must emphasize that the synthesis of 1-(2-furoyl)piperazine requires stringent environmental control. Piperazine contains two identical secondary amines. The primary challenge is preventing di-acylation (forming 1,4-di(2-furoyl)piperazine)[11].
Step-by-Step Synthesis of 1-(2-Furoyl)piperazine
This protocol utilizes a self-validating pH-controlled aqueous acylation method.
Reagents: Piperazine hexahydrate, Furoyl chloride, 6N HCl, 10% NaOH, Chloroform (CHCl3), Anhydrous MgSO4.
-
Dissolution: Dissolve 1.0 mole (194 g) of piperazine hexahydrate in 250 mL of deionized water.
-
Critical pH Adjustment: Acidify the solution to exactly pH 4.5 using 6N HCl.
-
Causality Insight: Piperazine has two pKa values (~9.8 and ~5.6). At pH 4.5, one amine is fully protonated (ammonium ion), rendering it non-nucleophilic. This chemically protects the second amine, ensuring strictly mono-acylation.
-
-
Acylation: Begin dropwise addition of 1.0 mole (130.5 g) of furoyl chloride. Simultaneously, add 10% NaOH dropwise at a rate that strictly maintains the reaction pH at 4.5.
-
Self-Validation: If the pH drops, the reaction stalls; if it spikes above 6.0, di-acylation occurs. Continuous pH monitoring acts as an inherent quality control step.
-
-
Maturation: Stir the reaction mixture for 1 hour at room temperature.
-
Basification: Adjust the solution to pH 8.5 using NaOH.
-
Causality Insight: This step deprotonates the unreacted secondary amine of the newly formed 1-(2-furoyl)piperazine, neutralizing the molecule and driving it out of the aqueous phase for organic extraction.
-
-
Extraction: Continuously extract the mixture with chloroform for 36 hours.
-
Purification: Dry the organic extract over anhydrous MgSO4, filter, and distill under vacuum. The pure product yields at ~60% (b.p. 132°-138° C at 0.6 mm Hg; m.p. 69°-70° C)[11].
Step-by-step synthesis and isolation workflow for 1-(2-furoyl)piperazine.
Conclusion
Furan-2-carboxylic acid piperazine is far more than a simple chemical building block; it is a highly tunable, privileged scaffold. By understanding the causality behind its N-1 protonation at physiological pH and mastering the pH-dependent kinetics of its synthesis, drug development professionals can leverage this fragment to design highly selective GPCR antagonists, potent enzyme inhibitors, and novel antimicrobial agents.
References
-
Prazosin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass. URL:[Link]
-
Synthesis of N-(2-Furoyl)piperazine - PrepChem. URL:[Link]
-
Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents - Semantic Scholar. URL:[Link]
-
N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity - Pakistan Journal of Pharmaceutical Sciences (PJPS). URL:[Link]
-
Physiologic evaluation of a new antihypertensive agent: prazosin HCl. - AHA Journals. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 4. Prazosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. DailyMed - PRAZOSIN HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica [cymitquimica.com]
- 9. pjps.pk [pjps.pk]
- 10. Prazosin Hydrochloride (prazosin hydrochloride) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 11. prepchem.com [prepchem.com]
Engineering Novel Furan-2-Carboxamide Derivatives: Synthesis Methodologies and Therapeutic Applications
Executive Summary
The furan-2-carboxamide scaffold is a highly privileged structural motif in modern medicinal chemistry. Its unique combination of a heteroaromatic furan ring and a conformationally stable carboxamide linkage provides exceptional hydrogen-bond accepting and donating capabilities. This allows the scaffold to engage in highly specific, induced-fit binding with diverse biological targets, ranging from bacterial quorum-sensing receptors to human kinase ATP-binding sites[1][2]. This whitepaper provides a comprehensive technical guide to the synthesis, late-stage functionalization, and therapeutic applications of novel furan-2-carboxamide derivatives.
Synthetic Methodologies and Strategic Functionalization
The construction of furan-2-carboxamide libraries typically relies on a two-phase synthetic strategy: core amide bond formation followed by late-stage diversification.
Core Scaffold Synthesis via Acylation
The foundational step involves the Schotten-Baumann-type acylation of an aniline derivative (e.g., 4-bromoaniline) using furan-2-carbonyl chloride[3]. The use of an acid chloride is preferred over standard carboxylic acid coupling (which requires reagents like HATU or EDC) when rapid, high-yielding, and scalable reactions are required[3][4].
Protocol 1: Synthesis of N-(4-Bromophenyl)furan-2-carboxamide
-
Reagent Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM)[3]. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic furan-2-carbonyl chloride into unreactive 2-furoic acid.
-
Base Addition : Add triethylamine (Et₃N, 1.0 eq) and cool the flask to 0 °C using an ice bath[3]. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the aniline starting material, which would otherwise halt the nucleophilic attack. Cooling controls the exothermic nature of the reaction.
-
Acylation : Dropwise add furan-2-carbonyl chloride (1.05 eq) dissolved in a minimal volume of dry DCM[3]. Causality: Dropwise addition maintains a low localized concentration of the acid chloride, favoring mono-acylation and preventing the formation of di-acylated byproducts.
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring via Thin Layer Chromatography (TLC)[3][4]. Causality: TLC provides a self-validating check of starting material consumption, preventing unnecessary degradation from over-stirring.
-
Workup & Purification : Quench with water, transfer to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine[4]. Causality: 1M HCl removes unreacted basic aniline; NaHCO₃ neutralizes residual acid and extracts any formed 2-furoic acid into the aqueous layer; brine removes bulk water. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product (typically >90% yield)[3][4].
Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
To systematically explore the Structure-Activity Relationship (SAR), the brominated core is subjected to palladium-catalyzed cross-coupling.
Protocol 2: Arylation of N-(4-Bromophenyl)furan-2-carboxamide
-
Catalyst Activation : In a Schlenk tube under argon, combine N-(4-bromophenyl)furan-2-carboxamide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) catalyst in 1,4-dioxane. Agitate for 30 min[3]. Causality: Pre-stirring allows the Pd(0) catalyst to undergo oxidative addition into the C-Br bond of the substrate before the introduction of the transmetalation agent, ensuring a highly active catalytic cycle.
-
Boronic Acid & Base Addition : Add the desired aryl/heteroaryl boronic acid (1.1 eq), K₃PO₄ (1.0 eq) as the base, and a small volume of water[3]. Causality: K₃PO₄ is a strong base necessary to activate the boronic acid into a reactive, electron-rich boronate complex, which facilitates the rate-limiting transmetalation step. Water is crucial for the solubility and activation of the inorganic base.
-
Reflux & Isolation : Heat the reaction to reflux for 8–18 hours. Upon completion, cool, extract, and purify via flash column chromatography[3].
Workflow for the synthesis and late-stage arylation of furan-2-carboxamides.
Biological Applications and Structure-Activity Relationships (SAR)
Furan-2-carboxamide derivatives exhibit a remarkably broad spectrum of biological activities, heavily dictated by the nature of their functionalization.
Antimicrobial and Antibiofilm Efficacy
Furan-2-carboxamides serve as stable bioisosteres for naturally occurring, but hydrolytically labile, furanones. By replacing the furanone ring with a furan-2-carboxamide moiety, researchers have developed potent antibiofilm agents against Pseudomonas aeruginosa. Specific carbohydrazide derivatives have demonstrated up to 58% biofilm inhibition by acting as anti-quorum sensing agents, specifically targeting the LasR receptor and reducing virulence factors like pyocyanin[2]. Furthermore, carbamothioyl-furan-2-carboxamide derivatives display broad-spectrum antifungal and antibacterial activities, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL against various resistant strains[5]. The unsubstituted N-(4-bromophenyl)furan-2-carboxamide itself has proven highly effective against NDM-positive Acinetobacter baumannii[3].
Anticancer Potential via Kinase Inhibition
In oncology, the furan-2-carboxamide scaffold has been identified through virtual screening as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a critical regulatory component of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers[1]. Molecular docking reveals that the furan-2-carboxamide fragment anchors deeply within the ATP-binding site of TNIK, forming essential hydrogen bonds with the kinase hinge region[1]. Optimization of this scaffold led to the discovery of 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which inhibits TNIK with an IC₅₀ of 258 nM[1]. Additionally, carbamothioyl-furan-2-carboxamides, such as the p-tolyl derivative, have shown significant cytotoxicity against HepG2 hepatocellular carcinoma cells, reducing cell viability to 33.29% at 20 μg/mL[5].
Mechanism of Wnt/β-catenin pathway inhibition by furan-2-carboxamide TNIK inhibitors.
Antihyperlipidemic Activity
Beyond infectious diseases and oncology, novel furan-2-carboxamides have demonstrated profound metabolic effects. In Triton WR-1339-induced hyperlipidemic rat models, specific anthraquinone-fused furan-2-carboxamide derivatives (e.g., Compound N5) reduced total cholesterol levels by 85% and LDL-C levels by 72% after 18 hours, significantly outperforming standard therapeutics like bezafibrate[6].
Quantitative Data Summary
Table 1: Biological Activities of Key Furan-2-Carboxamide Derivatives
| Compound | Target / Model | Activity / Efficacy | Reference |
| 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | TNIK Kinase (Colorectal Cancer) | IC₅₀ = 0.85 µM | [1] |
| 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | TNIK Kinase (Colorectal Cancer) | IC₅₀ = 0.258 µM | [1] |
| p-Tolylcarbamothioyl-furan-2-carboxamide | HepG2 Hepatocellular Carcinoma | Cell Viability = 33.29% (at 20 μg/mL) | [5] |
| N-(4-bromophenyl)furan-2-carboxamide | NDM-positive A. baumannii | Highly effective vs. drug-resistant strains | [3] |
| Furan-2-carboxamide Carbohydrazides | P. aeruginosa LasR (Biofilms) | 58% Biofilm Inhibition | [2] |
| Anthraquinone Furan-2-carboxamide (Compound N5) | Triton WR-1339 Hyperlipidemic Rats | 85% reduction in total cholesterol | [6] |
Conclusion
The furan-2-carboxamide scaffold represents a highly versatile and chemically tractable building block in drug discovery. By employing rigorous, self-validating synthetic protocols like Schotten-Baumann acylation and Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries. As demonstrated by their potent antimicrobial, anticancer, and antihyperlipidemic profiles, these derivatives hold immense promise for addressing complex therapeutic challenges. Future development should focus on mechanism deconvolution and in vivo pharmacokinetic optimization.
References
-
[4] Title : Synthesis of N-(3-bromophenyl)furan-2-carboxamide | Source : Benchchem | URL :
-
[3] Title : Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling | Source : PMC / NIH | URL :
-
[1] Title : MedChemComm - RSC Publishing (Virtual screening of novel TNIK inhibitors) | Source : RSC | URL :
-
[6] Title : Pharmacological Evaluation of Novel Furan-2-Carboxamide Derivatives as Antihyperlipidemic Agents | Source : Al-Zaytoonah University | URL :
-
[2] Title : Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides | Source : PubMed / NIH | URL :
-
[5] Title : In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | Source : MDPI | URL :
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. zuj.edu.jo [zuj.edu.jo]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
Abstract: The piperazine ring, a simple six-membered heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties.[1] This in-depth guide explores the multifaceted role of the piperazine moiety in bioactive compounds, delving into its fundamental properties that make it an indispensable tool for drug design. We will examine how its unique structural and electronic characteristics influence pharmacokinetics and pharmacodynamics, its function as a "privileged scaffold" for interacting with diverse biological targets, and its application in successful therapeutics for central nervous system (CNS) disorders, oncology, and beyond. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this seemingly simple heterocycle is a powerhouse in modern drug discovery.
Introduction: The Ubiquity and Versatility of the Piperazine Ring
The piperazine heterocycle, a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, is one of the most widely utilized and chemically adaptable scaffolds in contemporary medicinal chemistry.[2] Its structural simplicity belies a sophisticated combination of features that are highly advantageous for drug design. The dual-nitrogen architecture allows the ring to adopt flexible chair and boat conformations, which facilitates an optimal fit within the active sites of enzymes and receptor pockets.[2][3]
This inherent adaptability has led to the classification of piperazine as a "privileged scaffold"—a molecular framework that can provide high-affinity ligands for a variety of different biological targets.[1][4] The two nitrogen atoms act as versatile synthetic handles, allowing for systematic modifications that can fine-tune the molecule's steric, electronic, and physicochemical properties.[2] This tunability is crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Consequently, piperazine-containing compounds are prominent in numerous therapeutic areas, including CNS disorders, oncology, and infectious diseases.[1][5]
Physicochemical and Pharmacokinetic Profile: The "Magic" Behind the Moiety
The success of the piperazine moiety is deeply rooted in its unique and tunable physicochemical properties that positively influence a compound's drug-like characteristics.[1][6]
Ionization and pKa: Tuning for Solubility and Target Engagement
As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions.[1][7] This basicity is a critical feature, as it enables the formation of stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][3] The ability to modulate the basicity of the piperazine nitrogens through substitution is a key strategy in drug design.[8]
| Compound | pKa1 | pKa2 | Temperature (°C) |
| Piperazine | 5.35 | 9.73 | 25 |
| Estimated 1-Piperazineethanimine | ~5.0-5.5 | ~9.5-10.0 | - |
| Table 1: pKa values of Piperazine and a substituted derivative. The distinct pKa values are crucial for its behavior in physiological environments.[7][9] |
Lipophilicity and Permeability: The Balance for Oral Bioavailability
The polar nature of the two nitrogen atoms generally imparts greater water solubility to parent molecules, which often leads to improved oral bioavailability and favorable ADME profiles.[1] However, excessive polarity can hinder a drug's ability to cross biological membranes. Medicinal chemists can strategically add lipophilic substituents to the piperazine ring to achieve the optimal balance between solubility and permeability, a key consideration for drugs targeting the CNS that must cross the blood-brain barrier.[10]
Metabolic Stability and Reduced Toxicity
The piperazine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life and duration of action. The introduction of the piperazine moiety can also steer metabolism away from more labile parts of a molecule, potentially reducing the formation of toxic metabolites.
Experimental Workflow: Determining pKa and LogP for a Novel Piperazine Analog
A crucial step in early-stage drug discovery is the characterization of a compound's physicochemical properties. The following workflow outlines a standard procedure for determining the pKa and LogP (a measure of lipophilicity) of a newly synthesized piperazine derivative.
Figure 1: Workflow for Physicochemical Profiling.
The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine scaffold's ability to interact with multiple, diverse biological targets is a key reason for its "privileged" status.[1] Its conformational flexibility and capacity for substitution allow it to present various pharmacophoric elements in the correct spatial orientation for optimal binding.
Binding Interactions with Key Biological Targets
3.1.1 G-Protein Coupled Receptors (GPCRs): A Focus on Serotonin and Dopamine Receptors
Piperazine derivatives are particularly prominent in the realm of CNS disorders, where they frequently modulate neurotransmitter receptors like serotonin (5-HT) and dopamine (D2) receptors.[1][5] The arylpiperazine motif, in particular, is a well-established pharmacophore for these targets. The protonatable nitrogen of the piperazine ring can form crucial ionic interactions with acidic residues (e.g., aspartate) in the receptor binding pocket, while the other nitrogen provides a point for attaching larger groups that can confer selectivity and modulate activity (agonist, antagonist, or partial agonist).[1]
3.1.2 Kinase Inhibition in Oncology
In the field of oncology, the piperazine scaffold is a cornerstone of many targeted therapies, especially kinase inhibitors.[1][4] Protein kinases play a central role in cell signaling pathways that control proliferation and survival, and their dysregulation is a common feature of cancer.[11] The piperazine ring often serves as a linker, connecting key molecular fragments that bind to the ATP-binding pocket of the target kinase.[1] Its basicity can be leveraged to form a salt bridge with acidic amino acid residues in the hinge region of the kinase, a common anchoring point for inhibitors.[1]
Structure-Activity Relationship (SAR) Studies: Modifying the Piperazine Core
Systematic modification of the piperazine scaffold is a fundamental strategy in medicinal chemistry to optimize a compound's potency, selectivity, and pharmacokinetic properties.[2]
Figure 2: Key Modification Points on the Piperazine Scaffold.
Note: The image "piperazine_structure.png" would need to be a simple chemical drawing of a piperazine ring with R1, R2, R3, and R4 labels for a complete diagram.
Case Studies: Approved Drugs Highlighting the Role of Piperazine
The true value of the piperazine moiety is best illustrated by its presence in numerous blockbuster drugs.
Central Nervous System (CNS) Agents
4.1.1 Aripiprazole (Antipsychotic): A Case of Partial Agonism
Aripiprazole (Abilify) is a third-generation atypical antipsychotic used to treat schizophrenia and bipolar disorder.[12][13] Its mechanism is unique, acting as a partial agonist at dopamine D2 receptors.[13][14] In brain regions with excessive dopamine, it acts as an antagonist, while in regions with low dopamine, it provides a low level of stimulation.[14][15] The piperazine ring is crucial for its interaction with the D2 receptor and contributes to its overall pharmacological profile, which includes partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[16]
4.1.2 Vortioxetine (Antidepressant)
Vortioxetine is a multi-modal antidepressant that utilizes an arylpiperazine core.[17][18] The piperazine moiety is key to its ability to interact with multiple serotonin-related targets, leading to a broad spectrum of activity that is thought to contribute to its efficacy in treating major depressive disorder.[18]
Oncology
4.2.1 Imatinib (Tyrosine Kinase Inhibitor): The Revolution in Cancer Therapy
Imatinib (Gleevec) revolutionized the treatment of chronic myeloid leukemia (CML).[11][19] It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.[20][21] The N-methylpiperazine group in Imatinib is critical for its activity.[1] It enhances aqueous solubility and bioavailability, and the terminal protonated nitrogen forms a key hydrogen bond in the ATP binding site, contributing to its high affinity and selectivity.[19] While the piperazine moiety itself may not directly bind in the catalytic center, it correctly orients the rest of the molecule for optimal interaction and can be modified to improve potency and overcome resistance.[22][23]
Antihistamines
4.3.1 Cetirizine
Cetirizine is a second-generation antihistamine used to treat allergies. As a selective H1 receptor antagonist, its piperazine core is a common feature among this class of drugs, contributing to the necessary structural conformation for receptor binding while its overall physicochemical properties lead to reduced CNS side effects compared to first-generation antihistamines.[5]
| Drug | Therapeutic Class | Core Mechanism | Role of Piperazine Moiety |
| Aripiprazole | Antipsychotic | Dopamine D2 & Serotonin 5-HT1A Partial Agonist | Essential for receptor interaction and achieving the unique partial agonist profile.[12][13] |
| Imatinib | Anticancer | Bcr-Abl Tyrosine Kinase Inhibitor | Enhances solubility and bioavailability; forms key interactions in the ATP binding pocket.[1][19] |
| Vortioxetine | Antidepressant | Multi-modal Serotonin Agent | Forms the core scaffold for interacting with multiple serotonin receptors and transporters.[17][18] |
| Cetirizine | Antihistamine | Selective H1 Receptor Antagonist | Provides the structural framework for H1 receptor binding.[5] |
| Table 2: Summary of Selected Piperazine-Containing Drugs and their Mechanisms. |
Synthetic Strategies for Piperazine-Containing Bioactive Compounds
The synthetic tractability of the piperazine ring is a major advantage for medicinal chemists.[4] Well-established protocols exist for both its formation and subsequent derivatization.
Classical Synthesis Routes
Traditional methods for forming the piperazine ring often involve the cyclization of diethanolamine with a primary amine in the presence of a dehydration catalyst.[24] Other routes include the reaction of ethylene oxide with ethylenediamine.[25]
Modern Methodologies for Diversification
Modern synthetic chemistry offers a plethora of methods for creating diverse piperazine libraries. Key reactions include:
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann reactions are standard methods for attaching aryl groups to the piperazine nitrogens.[26]
-
N-Alkylation: This can be achieved through reductive amination or nucleophilic substitution on alkyl halides.[26]
-
C-H Functionalization: More advanced photoredox catalysis methods allow for the direct functionalization of the C-H bonds on the piperazine ring itself, opening new avenues for structural diversification.[27]
Protocol: A General Method for N-Arylation of Piperazine
The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.
Reaction: N-Boc-piperazine + Aryl Bromide → N-Boc-N'-aryl-piperazine
Materials:
-
N-Boc-piperazine
-
Aryl bromide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction flask, add the aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), and base (1.4 eq).
-
Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Catalyst Preparation: In a separate vial under inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%). Add anhydrous solvent to the main reaction flask via syringe.
-
Reaction: Add the catalyst/ligand mixture to the reaction flask. Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: The Boc protecting group can be easily removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final N-aryl piperazine.
Conclusion and Future Perspectives
The piperazine moiety is far more than a simple linker; it is a dynamic and versatile scaffold that empowers medicinal chemists to systematically enhance potency, selectivity, and pharmacokinetic properties.[2] Its unique combination of physicochemical attributes, synthetic accessibility, and its proven ability to interact with a wide range of biological targets firmly establishes it as a privileged structure in drug discovery.[1][2] The ability to harness the piperazine scaffold for polypharmacology—designing single molecules that can interact with multiple targets—holds significant promise for treating complex diseases like cancer and neurodegenerative disorders.[1] As synthetic methodologies become more advanced and our understanding of drug-target interactions deepens, the piperazine ring will undoubtedly continue to be a central element in the development of the next generation of innovative therapeutics.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.
- Aripiprazole Drug Information. PharmaCompass.com.
- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Piperazines – Knowledge and References. Taylor & Francis.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). BenchChem.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate.
- An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine. (2025). BenchChem.
- Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
- Howard, K. L. (1950). Preparation of n-substituted piperazines. Google Patents.
- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
- Muhlbauer, H. G. (1972). Method for the preparation of piperazine and substituted piperazines. Google Patents.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Request PDF.
- Aripiprazole. Wikipedia.
- Synthesis of piperazines. Organic Chemistry Portal.
- Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2026). MDPI.
- De Novo drug design of anti-cancer drug imatinib's analogues. (2018). Chemistry Magazine Online.
- Bcr-Abl Inhibitory Activities of Imatinib Derivatives. Request PDF.
- Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psych Scene Hub.
- What is the mechanism of Aripiprazole? (2024). Patsnap Synapse.
- ABILIFY (aripiprazole) Label. accessdata.fda.gov.
- Bcr-Abl Inhibitory Activities of Imatinib Derivatives. (2024). Bentham Science Publishers.
- The Ins and Outs of Bcr-Abl Inhibition. PMC.
- Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.
- Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online.
- A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. (2025). Royal Society Publishing.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Aripiprazole - Wikipedia [en.wikipedia.org]
- 14. psychscenehub.com [psychscenehub.com]
- 15. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling | MDPI [mdpi.com]
- 20. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. chemistrymag.org [chemistrymag.org]
- 23. researchgate.net [researchgate.net]
- 24. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 25. US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents [patents.google.com]
- 26. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 27. encyclopedia.pub [encyclopedia.pub]
reactivity of 2-furancarboxylic acid and its derivatives
The Reactivity and Transformative Potential of 2-Furancarboxylic Acid: A Technical Guide for Drug Development and Green Chemistry
Executive Summary
2-Furancarboxylic acid (commonly known as furoic acid) is a highly versatile heterocyclic building block characterized by a five-membered aromatic furan ring substituted with a carboxylic acid at the C2 position[1]. Sourced sustainably via the oxidation of biomass-derived furfural[2], this compound sits at the intersection of pharmaceutical drug development and green polymer chemistry. This guide dissects the electronic principles governing its reactivity, details critical synthetic transformations, and provides validated protocols for its derivatization.
Structural and Electronic Basis of Reactivity
The reactivity of 2-furancarboxylic acid is dictated by the push-pull electronic relationship between its functional groups. The oxygen heteroatom donates a lone pair of electrons into the π -system, rendering the furan ring inherently electron-rich and susceptible to electrophilic attack. Conversely, the C2-carboxylic acid group exerts an electron-withdrawing inductive and resonance effect, which partially deactivates the ring compared to unsubstituted furan[3].
Because of this deactivation, incoming electrophiles are directed predominantly to the C5 position. The C5 carbon retains the highest relative electron density and presents the least steric hindrance, making it the primary site for functionalization[4].
Electronic pathways and core reactivity profiles of 2-furancarboxylic acid.
Core Reactivity Profiles
Electrophilic Aromatic Substitution (EAS) Despite the electron-withdrawing nature of the carboxylate group, 2-furoic acid undergoes EAS reactions such as halogenation and nitration. Bromination, for example, proceeds selectively at the C5 position to yield 5-bromofuran-2-carboxylic acid, a critical intermediate for cross-coupling and carbonylation workflows[4].
Directed Lithiation and Cross-Coupling The C5 position can also be functionalized via selective lithiation. Treatment of 2-furancarboxylic acid with strong bases like lithium diisopropylamide (LDA) enables C5-metalation, which can subsequently be trapped by electrophiles such as methyl iodide to form 5-methylfuran-2-carboxylic acid[5].
Furthermore, the carboxylic acid moiety itself can act as a leaving group. Under palladium catalysis, 2-furoic acid undergoes decarboxylative cross-coupling. Mechanistic studies reveal that the electrophilic Pd(II) intermediate coordinates with the carboxylate moiety prior to an electrophilic palladation at the C3 position, which explains the high regioselectivity (e.g., yielding 2,3-diphenylfuran as a byproduct during specific coupling conditions)[6].
Diels-Alder Cycloadditions (Atypical Diene Behavior) Traditionally, electron-withdrawing groups on a diene severely hinder Diels-Alder cycloadditions. However, 2-furoic acid and its ester or amide derivatives function as highly reactive dienes when paired with maleimide dienophiles[7]. This reactivity is substantially accelerated when water is used as a solvent—driven by hydrophobic packing effects—and can be further enhanced by converting the acid into its corresponding carboxylate salt, which increases the overall electron density of the furan ring[7].
Pharmaceutical Applications of Furoate Derivatives
In drug development, the furoate moiety is a privileged structural motif. Esterification or amidation of the carboxylic acid group dramatically alters the pharmacokinetic profile, lipophilicity, and tissue penetration of the parent active pharmaceutical ingredient (API)[8].
Table 1: Key Pharmaceutical Derivatives of 2-Furoic Acid
| Drug Molecule | Therapeutic Class | Role of Furoate/Furan Moiety |
| Mometasone furoate | Corticosteroid | Enhances lipophilicity, tissue penetration, and metabolic stability[8]. |
| Diloxanide furoate | Antiparasitic | Prodrug formulation; improves intestinal absorption and luminal stability[8]. |
| Prazosin | Alpha-1 Blocker | Furan ring acts as a key structural pharmacophore in the piperazine side chain[8]. |
| Ceftiofur | Veterinary Antibiotic | Furan-based thioester side chain enhances broad-spectrum antibacterial efficacy[8]. |
Green Chemistry: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
Beyond pharmaceuticals, 2-furoic acid is a vital precursor for 2,5-furandicarboxylic acid (FDCA), a bio-based monomer used to synthesize polyethylene furanoate (PEF) plastics[9]. The transformation relies on a tandem bromination-hydroxycarbonylation sequence. Recent advancements have optimized this into a one-pot protocol utilizing a specific acetate buffer to control the pH, preventing over-bromination while facilitating palladium-catalyzed carbonylation[10].
Workflow for the synthesis of 2,5-FDCA from 2-furoic acid.
Table 2: Quantitative Yields for 2-Furoic Acid to 2,5-FDCA Transformations
| Reaction Step | Catalyst / Reagents | Solvent System | Temp (°C) | Isolated Yield (%) |
| Bromination (Stepwise) | Br2, CCl4 | Glacial Acetic Acid | 60 | 86[4] |
| Hydroxycarbonylation | Pd Catalyst, CO | MeOH/H2O | 160 | 90[4] |
| One-Pot Tandem | Pd Catalyst, Br2, CO | HOAc-NaOAc (pH 3.58) | Variable | 57[10] |
Validated Experimental Protocols
Protocol A: Synthesis of 5-Bromofuran-2-carboxylic Acid Causality & Validation: Glacial acetic acid is utilized to stabilize the bromonium ion intermediate, ensuring high regioselectivity at the C5 position. The reaction is self-validating; the deep red color of bromine dissipates as it is consumed, and the product precipitates upon the addition of hot deionized water due to differential solubility[4].
-
Preparation: In a 50 mL three-necked flask, dissolve 2.5 g (22.3 mmol) of furan-2-carboxylic acid in 20 mL of CCl4 and 2 mL of glacial acetic acid[4].
-
Addition: Dropwise add 2.4 mL (40 mmol) of bromine at room temperature. To control the exothermic nature of the EAS, add the bromine in three equal portions over a 6-hour period[4].
-
Heating: Warm the reaction mixture and stir continuously at 60 °C for 24 hours[4].
-
Workup: Remove the solvent via rotary evaporation to yield a pale yellow solid. Wash the crude product thoroughly with hot deionized water[4].
-
Isolation: Dry under vacuum to obtain an off-white solid (Yield: ~86%)[4].
Protocol B: One-Pot Synthesis of 2,5-FDCA via Tandem Reaction Causality & Validation: The critical parameter in this one-pot system is the HOAc-NaOAc buffer (pH 3.58). Without this buffer, the highly acidic environment generated by the HBr byproduct would stall the palladium-catalyzed hydroxycarbonylation step. The buffer neutralizes the acid, allowing the tandem sequence to proceed without intermediate isolation[10].
-
Bromination Phase: Charge a pressure-resistant reactor with 2-furoic acid, bromine, and the HOAc-NaOAc buffer (pH 3.58). Stir until the bromination is complete (monitored via TLC or HPLC)[10].
-
Catalyst Addition: Introduce the Palladium catalyst directly into the crude aqueous mixture[10].
-
Carbonylation Phase: Pressurize the reactor with carbon monoxide (CO) and heat to the designated reaction temperature[10].
-
Isolation: Upon completion, cool the reactor. The 2,5-FDCA precipitates directly from the buffer solution without the need for an additional acidification procedure, yielding approximately 57% of the highly pure diacid[10].
Sources
- 1. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chempoint.com [chempoint.com]
- 9. researchgate.net [researchgate.net]
- 10. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Furan Derivatives as Secondary Metabolites in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of furan-containing secondary metabolites in the plant kingdom. The furan ring system is a key structural motif in a wide array of natural products, imbuing them with a diverse range of biological activities.[1][2] These compounds are not only integral to plant defense mechanisms but also represent a rich reservoir of scaffolds for pharmaceutical development.[3][4][5] This document details the biosynthetic origins, chemical diversity, and ecological roles of furan derivatives. Furthermore, it offers a comprehensive overview of their pharmacological potential, particularly in antimicrobial, anti-inflammatory, and anticancer applications, and presents field-proven methodologies for their extraction, isolation, and characterization.[2][3][6][7][8] This guide is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of these potent phytochemicals.
Introduction to Furan-Containing Phytochemicals
Furan derivatives constitute a significant class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom.[3] In the realm of plant biology, these structures are frequently encountered as secondary metabolites, which are compounds not essential for primary metabolic processes like growth and reproduction but are crucial for adaptation and defense. The furan moiety is a versatile pharmacophore, contributing to a wide spectrum of biological activities.[2][3][6]
Plants synthesize a remarkable diversity of furan-containing molecules, which can be broadly categorized based on their biosynthetic origins and chemical structures. The most prominent among these are the furanocoumarins and furanoterpenoids. These compounds are distributed across various plant families, with notable concentrations in Apiaceae (e.g., parsley, celery), Rutaceae (e.g., citrus fruits), Moraceae (e.g., figs), and Fabaceae.[9][10]
The ecological significance of these metabolites is profound. They often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, or as antifeedants, deterring herbivores.[11][12] The biological activity of many furan derivatives is often linked to their ability to interact with cellular macromolecules, particularly DNA, or to generate reactive oxygen species upon photoactivation.[9][13][14][15] This inherent bioactivity makes them a compelling subject for drug discovery and development, with demonstrated potential in treating a range of human diseases.[3][5][6][7]
Biosynthesis and Chemical Diversification
The structural diversity of plant-derived furan derivatives arises from distinct biosynthetic pathways, primarily the phenylpropanoid pathway for furanocoumarins and the terpenoid (mevalonate and MEP) pathways for furanoterpenoids.[9][10]
Furanocoumarins: The Phenylpropanoid Pathway
Furanocoumarins are biosynthesized through a combination of the shikimate and mevalonate pathways.[9][10] The core coumarin structure is derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin).[9][16]
The furan ring is then appended to the umbelliferone scaffold. This part of the pathway utilizes dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate pathway.[9] The initial step is a prenylation reaction, which can occur at either the C6 or C8 position of umbelliferone, leading to the formation of linear or angular furanocoumarins, respectively.[17] A critical intermediate for linear furanocoumarins is marmesin.[16][17] Subsequent enzymatic reactions, including cyclization, hydroxylation, and O-methylation, generate a diverse array of furanocoumarin structures, such as psoralen and angelicin, the parent compounds of the linear and angular types.[9][16]
Diagram: Biosynthesis of Linear Furanocoumarins
Caption: Simplified biosynthetic pathway of linear furanocoumarins.
Furanoterpenoids: The Terpenoid Pathways
Furanoterpenoids are derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[18][19][20] These precursors are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[18][19][20]
Sesquiterpenoids (C15), which form the backbone of many furanoterpenoids, are typically derived from the MVA pathway.[18] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[18] A series of phosphorylations and a decarboxylation yield IPP, which can be isomerized to DMAPP.[18]
The C15 precursor, farnesyl diphosphate (FPP), is formed by the condensation of IPP and DMAPP. Terpene synthases then catalyze the cyclization of FPP into a variety of sesquiterpene skeletons. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases introduce the furan ring and other functional groups. A well-known example is ipomeamarone, a furanosesquiterpenoid phytoalexin from sweet potato, which is synthesized in response to fungal infection.[11][21][22] Dehydroipomeamarone is an immediate precursor in its biosynthesis.[22]
Chemical Diversity
The structural variation within furan derivatives is vast. This diversity is generated by the different ways the furan ring is fused to the parent molecule and the array of substituents that can be attached.
| Class | Precursor Pathway | Example Compound | Characteristic Plant Sources |
| Linear Furanocoumarins | Phenylpropanoid / Mevalonate | Psoralen, Bergapten, Xanthotoxin | Apiaceae (Parsley, Celery), Rutaceae (Citrus) |
| Angular Furanocoumarins | Phenylpropanoid / Mevalonate | Angelicin, Pimpinellin | Apiaceae (Angelica), Fabaceae (Psoralea) |
| Furanosesquiterpenoids | Mevalonate (MVA) | Ipomeamarone, Dehydroipomeamarone | Convolvulaceae (Sweet Potato) |
| Furanoditerpenoids | Mevalonate (MVA) / MEP | Furanocassane diterpenoids | Caesalpinia species |
| Other Furan Derivatives | Various | Furfuryl alcohol, Furanones | Found in various plant tissues and essential oils |
Biological Activities and Ecological Significance
Furan derivatives play a critical role in plant defense, exhibiting a range of biological activities against pathogens, herbivores, and competing plants.
Phototoxicity and DNA Intercalation
A hallmark of many linear furanocoumarins, such as psoralens, is their phototoxicity.[13][14] This phenomenon is triggered by exposure to long-wave ultraviolet (UVA) radiation (320-400 nm).[13][23] Upon absorbing UVA photons, the furanocoumarin molecule becomes excited.[13][23] In this energized state, it can intercalate between the base pairs of DNA.[9]
Two types of photochemical reactions can then occur:
-
Type I Reaction: The excited furanocoumarin can form covalent monoadducts with pyrimidine bases (primarily thymine).[15] With a second photon absorption, difunctional furanocoumarins can form interstrand cross-links, effectively tethering the two strands of the DNA helix.[15] This damage blocks DNA replication and transcription, ultimately leading to cell death.[9]
-
Type II Reaction: The excited furanocoumarin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[13][15] Singlet oxygen can then damage other cellular components like proteins and lipids, contributing to cellular toxicity.[13][15]
This potent mechanism underlies the defense strategy of many plants against pathogens and herbivores and is also the basis for the therapeutic use of psoralens in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis.[24]
Diagram: Mechanism of Furanocoumarin Phototoxicity
Caption: Dual mechanisms of phototoxicity induced by furanocoumarins.
Antimicrobial and Antifungal Properties
Many furan derivatives exhibit significant antimicrobial and antifungal activities.[3][4][6] Furanones, for instance, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[3] By disrupting these pathways, furanones can inhibit bacterial swarming and biofilm development without directly killing the bacteria, which may reduce the selective pressure for resistance.[3]
Phytoalexins like ipomeamarone are classic examples of antifungal defense. When a plant like the sweet potato is infected by a fungus, it rapidly synthesizes and accumulates ipomeamarone at the site of infection.[11][21][25] These compounds can disrupt fungal cell membranes and inhibit key metabolic processes, thereby limiting the spread of the pathogen.[11]
Insecticidal and Anti-herbivory Effects
The toxicity of furanocoumarins, particularly their phototoxicity, serves as a powerful defense against insect herbivores. When an insect consumes plant tissue containing these compounds and is subsequently exposed to sunlight, the phototoxic reactions can cause damage to its gut lining and other tissues, leading to reduced growth, developmental abnormalities, or death. This serves as a potent deterrent for many generalist herbivores.
Pharmacological Potential and Drug Development
The rich biological activity of plant-derived furan derivatives makes them attractive candidates for drug development.[2] The furan scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[2]
-
Anticancer Activity: The DNA cross-linking ability of furanocoumarins has been explored for anticancer applications. By inducing irreparable DNA damage, these compounds can trigger apoptosis in rapidly dividing cancer cells.[7][8]
-
Anti-inflammatory Effects: Several furan derivatives have demonstrated anti-inflammatory properties.[3][6] They can modulate inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and inhibit the activity of enzymes like lipoxygenases, which are involved in the production of inflammatory mediators.[3]
-
Antimicrobial Agents: The unique mechanisms of action of some furan derivatives, such as the inhibition of quorum sensing, make them promising leads for the development of new antimicrobial drugs that could circumvent conventional resistance mechanisms.[3]
Despite their potential, challenges in drug development exist, primarily related to the toxicity and phototoxicity of some furan derivatives.[26] Medicinal chemistry efforts often focus on synthesizing analogs that retain the desired therapeutic activity while minimizing adverse effects.
Methodologies for Analysis and Characterization
The successful study of furan derivatives relies on robust methods for their extraction, isolation, and structural elucidation. The choice of methodology is critical and depends on the specific compound class, the plant matrix, and the research objective.[27]
Diagram: General Workflow for Furan Derivative Analysis
Caption: A generalized experimental workflow for phytochemical analysis.
Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) Purification of Furanocoumarins
This protocol provides an efficient method for extracting and purifying furanocoumarins from plant material, such as the leaves of Heracleum sosnowskyi.[28] MAE is chosen for its efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.[28][29] SPE is a reliable technique for purifying the crude extract.[27]
Part A: Microwave-Assisted Extraction (MAE) [28]
-
Rationale: MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. Using a non-polar solvent like hexane is effective for extracting relatively non-polar furanocoumarins.[28]
-
Materials:
-
Dried and powdered plant material
-
Hexane (analytical grade)
-
Deionized water
-
Microwave extraction system and vessels
-
Filter paper
-
-
Procedure:
-
Weigh 0.1 g of the dried plant material and place it into a microwave extraction vessel. This sample size is optimized for a 20:1 solvent-to-solid ratio.[28]
-
Add 1 mL of deionized water and 2 mL of hexane to the vessel. The addition of a small amount of water can improve the absorption of microwave energy and enhance extraction efficiency.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters (e.g., Temperature: 70°C, Time: 10 minutes). These parameters should be optimized for the specific instrument and plant material.[27][28]
-
After extraction, allow the vessel to cool completely to room temperature to prevent loss of volatile components.
-
Filter the extract through filter paper to remove solid debris, collecting the hexane filtrate. This is your crude extract.
-
Part B: Solid-Phase Extraction (SPE) Purification [27][28]
-
Rationale: SPE separates compounds based on their physical and chemical properties as they pass through a solid sorbent. A stepwise elution with increasing solvent polarity allows for the separation of furanocoumarins from other co-extracted compounds.
-
Materials:
-
Crude furanocoumarin extract in hexane
-
SPE cartridges (e.g., Silica or other suitable sorbent)
-
Hexane and Acetone (analytical grade)
-
Collection tubes
-
-
Procedure:
-
Cartridge Conditioning: Pass 5 mL of hexane through the SPE cartridge to activate the sorbent. Do not allow the cartridge to dry. Conditioning ensures reproducible interaction between the analyte and the stationary phase.
-
Sample Loading: Carefully load 1 mL of the crude hexane extract onto the conditioned cartridge.
-
Stepwise Elution: Elute the compounds using a gradient of increasing acetone concentration in hexane. Collect each fraction in a separate, labeled tube. This gradient approach separates compounds based on polarity.
-
Fraction 1: Elute with 4 mL of 100% n-hexane (removes non-polar impurities).
-
Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.
-
Fractions 3-9: Elute with 1 mL of 5% acetone in n-hexane for each fraction.
-
Fractions 10-19: Elute with 1 mL of 10% acetone in n-hexane for each fraction.[27]
-
-
Fraction Analysis: Analyze the collected fractions using an appropriate analytical technique like GC-MS or HPLC to identify which fractions contain the target furanocoumarins.[27]
-
Pooling and Concentration: Combine the fractions containing the purified compounds and concentrate them using a rotary evaporator or a gentle stream of nitrogen.
-
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are the workhorse techniques for the separation, identification, and quantification of non-volatile furan derivatives like furanocoumarins.[26][27] A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile furan derivatives.[30][31][32] Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation, especially for analyzing trace levels of volatile furans in complex matrices.[31][32][33] An HP-5MS column is frequently used for separation.[30][32]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the de novo structural elucidation of isolated furan derivatives. 1H-NMR and 13C-NMR provide information about the carbon-hydrogen framework, while 2D-NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the complete molecular structure.[34]
Conclusion and Future Outlook
Furan derivatives synthesized by plants represent a structurally diverse and biologically significant class of secondary metabolites. Their roles in plant defense are well-established, and their mechanisms of action, particularly the phototoxicity of furanocoumarins, are well-understood. The furan scaffold continues to be a source of inspiration for the development of new therapeutic agents, with promising activities in areas such as oncology and infectious diseases.[2][5]
Future research will likely focus on several key areas:
-
Biosynthetic Pathway Elucidation: While the major pathways are known, many of the specific enzymes and regulatory mechanisms involved in the biosynthesis of complex furan derivatives remain to be discovered.[24]
-
Heterologous Production: Engineering microorganisms like E. coli or yeast to produce high-value furanocoumarins offers a sustainable and scalable alternative to plant extraction or chemical synthesis.[17][24]
-
Drug Discovery: Continued screening of novel furan derivatives and the synthesis of optimized analogs will be crucial for translating the therapeutic potential of these compounds into clinical applications.[2]
The comprehensive study of these fascinating molecules, from their ecological roles to their potential human health benefits, will continue to be a vibrant and productive area of scientific inquiry.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
- Overview of Phototoxicity and Its Relationship with N
- Citrus Burn Honest Review 2026. (2026). Doctor Reviews Ingredients And Complaints.
- Phytophotodermatitis: Background, Pathophysiology, Etiology. (2025). Medscape Reference.
- Furanocoumarin. (N.d.). Wikipedia.
- Mechanisms of photosensitization by furocoumarins. (N.d.). PubMed - NIH.
- Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. (2020). Mini-Reviews in Organic Chemistry.
- Phytoalexin. (N.d.). Slideshare.
- Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. (2020). Mini-Reviews in Organic Chemistry.
- PHYTOALEXIN SYNTHESIS: THE BIOCHEMICAL ANALYSIS OF THE INDUCTION PROCESS. (N.d.). Annual Reviews.
- Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. (N.d.). PMC.
- Biological Activity Studies of Some Synthesized Novel Furan and Pyran Deriv
- Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2017).
- Biosynthesis of linear furanocoumarins. (N.d.). Canadian Science Publishing.
- Application Notes and Protocols for the Isolation of Furan Derivatives
- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (N.d.). Benchchem.
- Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer. (2014).
- Dehydroipomeamarone as an Intermediate in the Biosynthesis of Ipomeamarone, a Phytoalexin from Sweet Potato Root Infected with Ceratocystis fimbriata 1. (N.d.). Plant Physiology | Oxford Academic.
- Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (2025). MDPI.
- Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. (2020). RSC Publishing.
- Synthesis and biological activities of furan derivatives. (N.d.).
- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (N.d.). PMC.
- Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxyl
- Efficient Biosynthesis of Furanocoumarin Intermediate Marmesin by Engineered Escherichia coli. (2025).
- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2019). Semantic Scholar.
- Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer. (N.d.). PMC.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI.
- Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. (N.d.). MDPI.
- Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. (2022). Journal of Medicinal and Chemical Sciences.
- Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. (N.d.).
- a review on furan: detection and analysis methods. (2025).
- Formation of furan and furan derivatives in model systems and food products. (N.d.). University of Wuppertal.
- Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots on Infection by Rhizopus stolonifer. (N.d.).
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). PubMed.
- Biosynthesis of Edible Terpenoids: Hosts and Applic
- An Integrative Volatile Terpenoid Profiling and Transcriptomics Analysis for Gene Mining and Functional Characterization of AvBPPS and AvPS Involved in the Monoterpenoid Biosynthesis in Amomum villosum. (N.d.). Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phytoalexin | PPTX [slideshare.net]
- 12. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vipsen.vn [vipsen.vn]
- 14. pafoschess.com [pafoschess.com]
- 15. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | An Integrative Volatile Terpenoid Profiling and Transcriptomics Analysis for Gene Mining and Functional Characterization of AvBPPS and AvPS Involved in the Monoterpenoid Biosynthesis in Amomum villosum [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. annualreviews.org [annualreviews.org]
- 26. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]
- 32. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds [jmchemsci.com]
Methodological & Application
synthesis of (furan-2-yl)(piperazin-1-yl)methanone
An In-Depth Guide to the Synthesis of (Furan-2-yl)(piperazin-1-yl)methanone for Pharmaceutical Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the , a valuable building block in medicinal chemistry. The protocols and application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested methodologies.
Introduction and Significance
(Furan-2-yl)(piperazin-1-yl)methanone, also known as 1-(2-furoyl)piperazine, is a key intermediate in the synthesis of a wide range of biologically active compounds. The furan moiety is a versatile pharmacophore found in numerous drugs, valued for its ability to act as a bio-isostere for other functional groups and for its role in imparting unique physicochemical properties to molecules[1]. Derivatives of this compound have shown promise as antibacterial agents and enzyme inhibitors, highlighting its importance in drug discovery programs[2][3]. This guide will focus on a robust and scalable synthetic route to this important compound.
Synthetic Strategy: Amide Bond Formation via Acyl Chloride
The most direct and widely employed method for the is the acylation of piperazine with 2-furoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride under basic conditions[4].
Rationale for Method Selection
The acyl chloride route is favored for its high reactivity, generally leading to high yields and relatively short reaction times. The starting materials, 2-furoic acid and piperazine, are commercially available and cost-effective. The conversion of 2-furoic acid to 2-furoyl chloride is a standard and high-yielding transformation, typically achieved using thionyl chloride or oxalyl chloride[1][4]. The subsequent reaction with piperazine proceeds readily due to the high nucleophilicity of the secondary amine.
Reaction Mechanism
The synthesis is a two-step process:
-
Formation of 2-Furoyl Chloride: 2-furoic acid is reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the highly reactive 2-furoyl chloride. This step proceeds via a nucleophilic acyl substitution mechanism.
-
Amidation: 2-furoyl chloride is then reacted with piperazine. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbonyl carbon of the 2-furoyl chloride. A subsequent loss of a proton and a chloride ion yields the desired amide, (furan-2-yl)(piperazin-1-yl)methanone. A base, such as triethylamine or an excess of piperazine itself, is used to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Furoic Acid | ≥98% | Major Chemical Supplier | |
| Thionyl Chloride (SOCl₂) | ≥99% | Major Chemical Supplier | Handle in a fume hood. |
| Piperazine (anhydrous) | ≥99% | Major Chemical Supplier | Store in a desiccator. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Triethylamine (Et₃N) | ≥99% | Major Chemical Supplier | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Brine | Saturated Aqueous Solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Chemical Supplier | ||
| Diethyl Ether | Major Chemical Supplier | For recrystallization. | |
| Hexanes | Major Chemical Supplier | For recrystallization. |
Safety Precautions
-
2-Furoic Acid: Irritating to the eyes, respiratory system, and skin[5]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated chemical fume hood.
-
Piperazine: Corrosive. Causes skin and eye burns[7]. Wear appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or a fume hood.
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work[7][8][9].
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Furoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-furoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of (Furan-2-yl)(piperazin-1-yl)methanone
-
In a separate round-bottom flask under an inert atmosphere, dissolve piperazine (2.2 eq) in anhydrous dichloromethane (DCM). The use of excess piperazine serves both as the reactant and the base to neutralize the HCl byproduct.
-
Cool the piperazine solution to 0 °C using an ice bath.
-
Slowly add a solution of the crude 2-furoyl chloride (1.0 eq) in anhydrous DCM to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude (furan-2-yl)(piperazin-1-yl)methanone can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | 66-70 °C[10] |
| Boiling Point | 137-140 °C at 0.1 mmHg[10] |
| Expected Yield | 80-95% |
Characterization and Analytical Data
The identity and purity of the synthesized (furan-2-yl)(piperazin-1-yl)methanone should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the furan ring protons and the piperazine protons. Based on data for similar structures, the furan protons are expected in the aromatic region (δ 6.5-7.5 ppm), while the piperazine protons will appear as broad signals in the aliphatic region (δ 2.5-4.0 ppm)[2].
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1660 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the furan ring[2].
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.21).
-
Elemental Analysis: The calculated elemental composition should be in good agreement with the experimentally determined values.
Synthetic Workflow Diagram
Caption: Synthetic Workflow for (Furan-2-yl)(piperazin-1-yl)methanone
Conclusion
The via the acylation of piperazine with 2-furoyl chloride is a reliable and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The straightforward nature of the reaction and the commercial availability of the starting materials make this a practical and accessible synthesis for a wide range of scientific professionals.
References
-
ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... Retrieved from [Link]
- Hussain, G., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Latin American Journal of Pharmacy, 36(6), 1133-1140.
-
Chemcas. (2025, May 20). furan-2-yl-piperazin-1-ylmethanone. Retrieved from [Link]
- Hussain, G., et al. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 53(1).
-
SDFine. (n.d.). 2-FUROIC ACID 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. Retrieved from [Link]
- Google Patents. (n.d.). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]
-
SlideShare. (n.d.). Applications of furan and its derivative. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]
-
Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 4. Lab Reporter [fishersci.se]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: Furan-2-Carboxylic Acid & Piperazine Amide Coupling
Introduction: The Significance of the Furan-Piperazine Amide Bond
In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance crucial properties like aqueous solubility and oral bioavailability.[1] Similarly, the furan ring system, an aromatic heterocycle, is a versatile bioisostere present in numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The amide bond formed between furan-2-carboxylic acid and piperazine marries these two valuable pharmacophores, creating a core structural motif found in a diverse range of therapeutic agents.
The synthesis of these furan-2-carboxamides, however, is not without its challenges. The formation of an amide bond requires the activation of the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[5] The choice of coupling protocol is therefore critical to achieving high yields, minimizing side reactions, and ensuring the final product's purity.[6]
This guide provides a detailed examination of the critical factors for successful amide coupling between furan-2-carboxylic acid and piperazine. It offers a comparative analysis of common coupling reagents, provides two robust, step-by-step protocols, and includes a troubleshooting guide to address common experimental hurdles.
Core Principles and Strategic Considerations
Successful amide coupling hinges on activating the carboxylic acid without inducing side reactions or racemization (if chiral centers are present).[6][7] When coupling furan-2-carboxylic acid with piperazine, two primary challenges must be addressed:
-
Controlling Selectivity with Piperazine: Piperazine is a symmetrical diamine. Uncontrolled reaction with an activated carboxylic acid will lead to a mixture of mono-acylated and undesired di-acylated products. To ensure mono-amide formation, it is standard practice to use a mono-protected piperazine derivative, most commonly N-tert-butyloxycarbonyl (Boc) piperazine . The Boc group provides robust protection for one nitrogen atom, allowing for selective acylation of the other, and can be easily removed under acidic conditions post-coupling.[1][8]
-
Choosing the Optimal Coupling Reagent: A vast array of coupling reagents is available, each with a distinct mechanism, efficacy, and side-product profile. The choice depends on factors like the scale of the reaction, the steric and electronic properties of the substrates, and cost considerations.[9] For this specific transformation, we will focus on two major classes: carbodiimides and uronium/aminium salts.
A Comparative Analysis of Key Coupling Reagents
The selection of a coupling reagent is a critical decision point in the synthesis workflow. The following table provides a comparative overview of the most common and effective reagents for this type of transformation.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC (or EDCI), DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] Additives like HOBt or Oxyma are used to form a more stable active ester, suppressing side reactions.[5][10] | Cost-effective; water-soluble byproducts (for EDC) are easily removed during aqueous workup.[10] | O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct; risk of racemization without additives.[5][7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms a highly reactive OAt- or OBt-active ester, which reacts rapidly with the amine.[11][12] The 7-azabenzotriazole (Aza) moiety in HATU accelerates coupling and minimizes epimerization.[10] | High efficiency and rapid reaction times, even for sterically hindered substrates.[11][12] Low risk of racemization.[10] | Higher cost; can react with the amine if used in large excess, causing chain termination in peptide synthesis.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester intermediate that readily reacts with the amine. | Excellent for routine synthesis; does not cause guanidinylation side reactions sometimes seen with uronium reagents. | Byproducts can sometimes be difficult to remove. |
Experimental Workflows & Protocols
The following diagram illustrates the general workflow for the synthesis of (furan-2-yl)(piperazin-1-yl)methanone, highlighting the key stages of protection, coupling, and deprotection.
Caption: General workflow for furan-piperazine amide synthesis.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields and purity, especially for valuable or sterically demanding substrates. HATU is a powerful coupling reagent that minimizes side reactions and racemization.[11][12]
Materials:
-
Furan-2-carboxylic acid (1.0 eq)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0-1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve furan-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive OAt-active ester.[11]
-
In a separate flask, dissolve N-Boc-piperazine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the N-Boc-piperazine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield tert-butyl 4-(furan-2-carbonyl)piperazine-1-carboxylate.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol utilizes the more economical carbodiimide chemistry. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for preventing side reactions and maintaining stereochemical integrity if applicable.[5][13]
Materials:
-
Furan-2-carboxylic acid (1.0 eq)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0-1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2-1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
DCM, water, saturated NaHCO₃ (aq), brine
Procedure:
-
Under an inert atmosphere, dissolve furan-2-carboxylic acid (1.0 eq), N-Boc-piperazine (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.3 eq) portion-wise to the reaction mixture at 0 °C. The order of addition can be critical; adding the carbodiimide last is often recommended.[14]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the urea byproduct and excess reagents.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Mechanism Visualization: Activation Step
The initial activation of the carboxylic acid is the key mechanistic difference between these protocols.
Caption: Comparison of carboxylic acid activation mechanisms.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inefficient Activation: Coupling reagent degraded or insufficient amount used. | Use fresh coupling reagents. Ensure an adequate excess (1.1-1.5 eq) is used. For challenging substrates, switch to a more powerful reagent like HATU.[9] |
| Poor Amine Nucleophilicity: Steric hindrance or electron-withdrawing groups on the amine. | Increase reaction temperature or extend reaction time.[9] Ensure a sufficient amount of non-nucleophilic base (e.g., DIPEA) is present to deprotonate the amine's conjugate acid. | |
| Hydrolysis of Intermediates: Presence of water in solvents or reagents. | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[9] | |
| Formation of N-Acylurea Byproduct | (EDC Protocol) The O-acylisourea intermediate rearranged before reacting with the amine.[5] | Ensure HOBt or another additive is used in stoichiometric amounts. Pre-activating the acid with EDC/HOBt for a short period before adding the amine can sometimes help. |
| Formation of Di-acylated Product | Incomplete protection of piperazine or premature deprotection. | Verify the purity of the N-Boc-piperazine starting material. Avoid harsh acidic or basic conditions during the coupling reaction that could cleave the Boc group. |
| Difficulty Removing Byproducts | (DCC/DIC Protocol) Dicyclohexylurea (DCU) is often insoluble and precipitates but can be difficult to filter completely. | For solution-phase synthesis, EDC is preferred as its urea byproduct is water-soluble and easily removed by aqueous workup.[10] If DCU is a problem, filtration followed by recrystallization may be necessary. |
References
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available at: [Link]
- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.
-
What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? ResearchGate. Available at: [Link]
-
Coupling Reagents. AAPPTEC - Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
-
What is the correct order of addition for EDCI and HOBt? r/Chempros - Reddit. Available at: [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
-
Amide Chain Limitations – Addressing with Unique Reactants. Patsnap Eureka. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
- Method for manufacturing piperazine amide compound and piperazine-tetrahydrofuran-2-carboxylic acid amide derivative. Google Patents.
-
Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. ijabbr.com [ijabbr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
one-pot synthesis of furan-2,5-dicarboxylic acid derivatives
Application Note: One-Pot Synthesis of Furan-2,5-Dicarboxylic Acid (FDCA) and Its Derivatives from Biomass
Executive Summary & Mechanistic Causality
The transition from petrochemical feedstocks to renewable biomass is a critical mandate for modern chemical synthesis and drug development infrastructure. 2,5-Furandicarboxylic acid (FDCA) is a highly versatile bio-based platform chemical, serving as a primary building block for biodegradable polymers (e.g., polyethylene furanoate, PEF) and a precursor for active pharmaceutical ingredients[1][2].
Traditionally, synthesizing FDCA from raw biomass like D-fructose involves a disjointed two-step process: the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the aerobic oxidation of HMF to FDCA[3]. However, HMF is highly polar, water-soluble, and thermally unstable. Attempting to isolate HMF from aqueous or highly polar media leads to severe yield losses due to rehydration (forming levulinic and formic acids) or cross-polymerization into insoluble humins[4].
The Causality of the One-Pot Approach: To circumvent the thermodynamic and economic penalties of HMF isolation, researchers have developed "one-pot" synthesis strategies. By coupling dehydration and oxidation within a single reactor, the transient HMF intermediate is generated in situ and immediately consumed by the oxidation catalyst[4][5]. This rapid consumption shifts the reaction equilibrium forward, minimizes the residence time of vulnerable HMF, suppresses humin formation, and drastically improves overall carbon economy.
Reaction Pathway & Intermediates
The one-pot conversion relies on a delicate cascade of transformations. Following the initial dehydration of fructose, the oxidation of HMF proceeds via two primary parallel routes: oxidation of the alcohol group to yield 2,5-diformylfuran (DFF), or oxidation of the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HFCA)[1]. Both intermediates converge into 5-formyl-2-furancarboxylic acid (FFCA). The final oxidation of FFCA to FDCA possesses the highest activation energy, making it the rate-determining step that dictates the required reaction temperature[6].
Reaction pathway for one-pot synthesis of FDCA and derivatives from biomass.
Catalyst Dynamics & Solvent Engineering
Designing a self-validating one-pot system requires a bifunctional catalytic environment—providing Brønsted/Lewis acid sites for dehydration and redox-active metal sites for oxidation—without cross-deactivation[3].
-
Aqueous Systems (Pd/CC): Using a palladium catalyst supported on carbonized glucose (Pd/CC) provides both acidic surface groups and redox-active Pd nanoparticles. This allows dehydration under a nitrogen atmosphere, followed directly by oxidation under oxygen, achieving high purity without solvent switching[4].
-
Ionic Liquids ([Bmim]Cl): Ionic liquids act as both solvent and co-catalyst, stabilizing the HMF intermediate. When paired with Amberlyst-15 and a non-noble Fe-Zr-O catalyst, this system allows for base-free oxidation, preventing the formation of FDCA salts and simplifying downstream purification[7].
-
Dimethyl Carbonate (DMC) Chemistry for Derivatives: FDCA has a high melting point and poor solubility, making it difficult to process. Synthesizing derivatives like 2,5-furandicarboxylic acid dimethyl ester (FDME) directly from galactaric acid using DMC and Amberlyst-36 is highly efficient. DMC acts simultaneously as a green solvent, a dehydrating agent, and a methylating agent, driving the reaction to 70% yield with high atom economy[8].
Quantitative Data Summary
| Starting Material | Catalyst System | Solvent / Medium | Temp & Conditions | Yield (%) | Ref. |
| D-Fructose | Amberlyst-15 + Co/Mn/Br | Acetic Acid | 100–140 °C (Air) | 35.0% | [5] |
| D-Fructose | Amberlyst-15 + Fe-Zr-O | [Bmim]Cl (Ionic Liquid) | 140 °C (O₂) | 46.4% | [7] |
| D-Fructose | Pd/CC (Bifunctional) | Water | 140 °C (N₂) → Reflux (O₂) | 64.0% | [4] |
| Galactaric Acid | Amberlyst-36 | Dimethyl Carbonate (DMC) | 200 °C, 2h (Autogenous) | 70.0% (FDME) | [8] |
Self-Validating Experimental Protocols
Protocol A: One-Pot, Two-Step Aqueous Synthesis of FDCA from Fructose
Mechanism Rationale: This protocol separates the reaction atmospheres (N₂ then O₂) to prevent premature oxidation of fructose, while utilizing a single bifunctional Pd/CC catalyst[4].
-
Reactor Preparation: Charge a 50 mL high-pressure autoclave reactor with 0.1 g (0.55 mmol) of D-fructose, 20 wt% Pd/CC catalyst, and 5 mL of deionized water.
-
Dehydration Phase (Inert Atmosphere): Seal the reactor and purge thoroughly with N₂ gas (3 cycles) to displace all oxygen. Heat the mixture to 140 °C under constant stirring (600 rpm) for 9 hours.
-
Causality Check: The N₂ atmosphere is critical here; the presence of O₂ during dehydration leads to the oxidative cleavage of fructose before HMF can form.
-
-
Oxidation Phase (O₂ Atmosphere): Cool the reactor to room temperature. Add 0.32 g (2.37 mmol) of K₂CO₃ to the mixture. Introduce O₂ bubbling at a flow rate of 20 mL/min and heat to reflux for 30 hours.
-
Causality Check: The addition of K₂CO₃ neutralizes the acidic byproducts and converts the newly formed FDCA into a soluble salt. This prevents FDCA from precipitating onto the Pd active sites, which would otherwise poison the catalyst and halt turnover[4].
-
-
Isolation: Cool the mixture and filter out the solid Pd/CC catalyst (which can be washed and recycled). Acidify the filtrate using 1M HCl to pH 1–2. The FDCA will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under a vacuum.
Experimental workflow for the one-pot, two-step synthesis of FDCA.
Protocol B: One-Pot Synthesis of FDME from Galactaric Acid
Mechanism Rationale: Directly synthesizing the dimethyl ester (FDME) improves downstream volatility and solubility profiles for polymer formulation[8].
-
Reactor Setup: In a robust pressure tube or autoclave, combine galactaric (mucic) acid, the heterogeneous acidic catalyst Amberlyst-36, and Dimethyl Carbonate (DMC).
-
Causality Check: DMC is utilized in excess as it functions as the solvent, the dehydrating agent (absorbing water to drive the equilibrium), and the methylating agent.
-
-
Reaction: Seal the vessel and heat to 200 °C for 2 hours under autogenous pressure with vigorous stirring.
-
Catalyst Recovery: Cool the reactor to room temperature. Filter the mixture to remove the solid Amberlyst-36 catalyst.
-
Purification: Concentrate the filtrate by evaporating the excess DMC under reduced pressure. Recrystallize the resulting crude residue from a suitable solvent (e.g., methanol/water) to yield FDME as a highly pure crystalline powder (70% yield)[8].
References
-
One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid from Fructose: In Situ Oxidation of 5-Hydroxymethylfurfural and 5-Acetoxymethylfurfural over Co/Mn/Br Catalysts in Acetic Acid Industrial & Engineering Chemistry Research - ACS Publications 5
-
One-Pot Synthesis of 2,5-Furandicarboxylic Acid from Fructose in Ionic Liquids Industrial & Engineering Chemistry Research - ACS Publications 7
-
Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid National Institutes of Health (NIH) / PMC 1
-
One-Pot Synthesis of 2,5-Furandicarboxylic Acid from Fructose in Ionic Liquids (Kinetic Studies) ResearchGate 6
-
Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid MDPI 2
-
Full article: Recent progress in fructose conversion to 2,5-furandicarboxylic acid using metal organic framework–derived catalysts Taylor & Francis Online 3
-
Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry RSC Publishing 8
-
Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions ACS Sustainable Chemistry & Engineering 4
Sources
- 1. Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]
Application Note: A Guide to the Analysis of Furan and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Furan and its alkylated derivatives are process contaminants that form during the thermal treatment of foods and have raised health concerns due to their toxicological profiles.[1][2] The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), prompting regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to monitor its levels in the food supply.[1][3][4] The analysis of these compounds is challenging due to their high volatility, the low concentrations typically present, and the complexity of food matrices. This guide provides an in-depth overview of the most reliable analytical methods, focusing on the causality behind experimental choices to ensure robust and accurate quantification. We will detail field-proven protocols for sample preparation and instrumental analysis and discuss method validation to ensure trustworthy, self-validating data systems.
Introduction: The Analytical Challenge of Furan
Furan is a volatile organic compound that can form in food from several precursors, including the thermal degradation of carbohydrates, polyunsaturated fatty acids, and ascorbic acid.[2][3][5] Its low molecular weight (68.07 g/mol ) and boiling point (31.4 °C) mean that it is easily lost during sample handling and analysis, representing a primary analytical hurdle.[3][6] Furthermore, the potential for furan to form in-situ during the analytical heating step (e.g., in the GC injector or headspace vial) can lead to an overestimation of its presence if conditions are not carefully controlled.[6][7][8] Therefore, a successful analytical method must not only be sensitive enough to detect trace levels but also be designed to prevent analyte loss and artifactual formation.
Table 1: Physicochemical Properties of Furan
| Property | Value | Reference |
|---|---|---|
| CAS Number | 110-00-9 | [6] |
| Molecular Formula | C₄H₄O | [9] |
| Molecular Weight | 68.07 g/mol | [6] |
| Boiling Point | 31.4 °C | [6] |
| Appearance | Colorless, volatile liquid | [3] |
| Solubility | Very slightly soluble in water; soluble in organic solvents |[6] |
Core Strategy: Headspace Analysis Coupled with GC-MS
Given the high volatility of furan, the most effective and widely adopted analytical strategy involves liberating the analyte from the sample matrix into the gaseous phase (headspace) for introduction into a gas chromatograph-mass spectrometer (GC-MS). This approach minimizes matrix interference and is easily automated.[7]
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to achieve a reproducible equilibrium of furan between the sample matrix and the headspace gas within a sealed vial.
-
Causality of Sample Handling: To prevent the loss of volatile furan, samples must be kept cool during all handling and homogenization steps.[5] For solid samples, this often involves homogenization under cryogenic conditions or with a pre-chilled blender.[10] An aliquot is then quickly transferred to a pre-chilled headspace vial.[6]
-
Matrix Modification: For solid and semi-solid samples, the addition of chilled, purified water is essential to create a fluid slurry. This ensures consistent heat transfer and allows for reproducible partitioning of furan into the headspace.[11] For certain matrices, particularly those high in fat like peanut butter, a saturated sodium chloride (NaCl) solution is used instead of water.[7][12] The "salting out" effect reduces the solubility of furan in the aqueous phase, effectively driving more of the analyte into the headspace and enhancing sensitivity.[3][6]
Headspace Sampling Techniques: A Comparative Overview
Two primary headspace techniques are employed for furan analysis: Static Headspace (SHS) and Solid-Phase Microextraction (SPME).
-
Static Headspace (SHS): This is the most common technique, specified in the official FDA method.[12] After the sample vial is heated to a specific temperature for a set time to reach equilibrium, a portion of the headspace gas is directly injected into the GC. The key to this method's success is preventing artificial furan formation. Early methods using 80°C were found to generate furan in some high-fat matrices; therefore, a lower equilibration temperature of 60°C is now recommended to ensure that the measured furan is native to the sample and not an artifact of the analysis.[8][12]
-
Solid-Phase Microextraction (SPME): SPME offers a significant sensitivity advantage over SHS, making it ideal for samples with very low furan concentrations (low parts-per-billion or parts-per-trillion).[13][14] An SPME fiber coated with an adsorbent material is exposed to the headspace. Volatile analytes partition from the gas phase onto the fiber, concentrating them prior to injection. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the column. For furan and its derivatives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often the most effective due to its high affinity for small, volatile molecules.[13][14]
Table 2: Comparison of Headspace Sampling Techniques
| Parameter | Static Headspace (SHS) | Headspace-SPME |
|---|---|---|
| Principle | Direct injection of equilibrated headspace gas | Analyte concentration from headspace onto a coated fiber |
| Sensitivity | Good for ppb levels | Excellent for low ppb to ppt levels |
| Matrix Effects | More susceptible | Less susceptible due to concentration step |
| Primary Use Case | Routine analysis, high-concentration samples (e.g., coffee) | Trace analysis, complex matrices (e.g., baby food)[15] |
| Key Advantage | Simplicity, robustness | Enhanced sensitivity[16] |
Instrumental Analysis: GC-MS Parameters
Gas Chromatography
The goal of the GC separation is to resolve furan from other volatile matrix components.
-
Column Choice: A mid-to-high polarity column is typically used. Wax-based columns (e.g., CP-Wax, DB-WAX) or columns designed for volatile compounds (e.g., 624-type) provide excellent resolution and peak shape for furan.[11][17] A common column dimension is 30-60 m length, 0.25 mm internal diameter, and 1.4 µm film thickness.[18]
-
Oven Program: A typical temperature program starts low (e.g., 35-50°C) to trap the volatile furan at the head of the column, followed by a ramp (e.g., 10°C/min) to a higher temperature (e.g., 220°C) to elute less volatile compounds and clean the column.[11]
Mass Spectrometry
MS detection provides the selectivity and sensitivity needed for confident identification and quantification.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: While full scan mode can be used, Selected Ion Monitoring (SIM) is preferred for its superior sensitivity.[10] For furan, the molecular ion (m/z 68) is used for quantification, and a fragment ion (m/z 39) is used for confirmation.[11] For the deuterated internal standard (d4-furan), the molecular ion (m/z 72) is monitored.[12]
-
Trustworthiness through Isotope Dilution: The use of a stable isotope-labeled internal standard, such as d4-furan, is critical for a self-validating system. It is added to every sample, standard, and blank at a known concentration. Because d4-furan behaves almost identically to native furan during every step of the process (partitioning, extraction, injection), any analyte loss or instrumental variability will affect both compounds equally. By quantifying the ratio of the native analyte to the internal standard, these variations are canceled out, leading to highly accurate and precise results.[19]
Application Protocols
Protocol 1: Determination of Furan in Coffee by Static Headspace GC-MS
This protocol is adapted from established methods for liquid matrices with expected furan levels in the mid-to-high ppb range.[3][5]
1.0. Materials
-
Standards: Furan (≥99% purity), d4-Furan (isotopic purity ≥98%).
-
Reagents: Methanol (HPLC grade), Sodium Chloride (ACS grade), Purified water.
-
Vials: 20 mL glass headspace vials with PTFE-faced septa.
2.0. Standard Preparation
-
Causality: Furan is highly volatile and must be handled in closed systems at low temperatures to prevent evaporative losses. All standard dilutions should be prepared gravimetrically for the highest accuracy.[6]
-
2.1. Stock Standards (ca. 2.5 mg/mL): Add ~50 mg of furan (or d4-furan) to a sealed, pre-weighed vial containing 20.0 mL of methanol. Determine the exact weight added and calculate the concentration. Store at -20°C.
-
2.2. Working Standards (ca. 5 µg/mL): Transfer an appropriate volume of the stock standard into a sealed vial containing a known volume of water. Prepare fresh daily.[12]
3.0. Sample Preparation
-
3.1. Brew coffee according to manufacturer directions and allow it to cool to room temperature in a covered container.
-
3.2. Pre-chill headspace vials and the coffee sample in a refrigerator or ice bath.
-
3.3. To a 20 mL headspace vial, add 4 g of NaCl.
-
3.4. Add 10.0 g of the cooled coffee sample.
-
3.5. Add a known amount of d4-furan internal standard (e.g., 100 µL of a 2 µg/mL solution to yield a final concentration of 20 ppb).[3]
-
3.6. Immediately seal the vial and vortex gently.
4.0. Calibration Curve
-
Prepare a series of standards in water (or furan-free coffee matrix) spanning the expected sample concentration range (e.g., 1-40 µg/L).[3] Treat each calibration standard identically to the samples (add NaCl and internal standard).
5.0. HS-GC-MS Parameters
-
Table 3: Typical HS-GC-MS Instrumental Parameters
Parameter Setting Rationale Headspace Vial Oven Temp. 60°C Prevents thermal formation of furan.[8][12] Equilibration Time 30 min Allows furan to reach equilibrium between liquid and gas phase. Transfer Line Temp. 150°C Prevents condensation of analytes. GC Inlet Temp. 250°C Ensures rapid volatilization of analytes. Column Elite-624, 60m x 0.25mm x 1.4µm Good retention and separation for volatile compounds.[7] Oven Program 40°C (hold 5 min), ramp 10°C/min to 250°C (hold 5 min) Provides good separation of furan from other volatiles.[7] Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas, standard flow for this column dimension. MS Ionization Mode EI, 70 eV Standard ionization for GC-MS. Acquisition Mode SIM Maximizes sensitivity for target analytes. | Monitored Ions | m/z 68, 39 (Furan); m/z 72 (d4-Furan) | Quantifier and qualifier ions for confident identification.[11] |
6.0. Data Analysis & QC
-
Calculate the response ratio (Area of m/z 68 / Area of m/z 72) for all standards and samples.
-
Generate a linear regression curve by plotting the response ratio against the concentration of the calibration standards. The curve must have an R² value ≥ 0.995.[3]
-
Calculate the furan concentration in the samples using the equation from the calibration curve.
-
Self-Validation: Analyze a method blank and a quality control (QC) sample with each batch. The blank must be free of furan, and the QC sample (a spiked matrix sample) recovery should be within 80-120%.[3]
Protocol 2: Trace Analysis of Furan and Derivatives in Baby Food by HS-SPME-GC-MS/MS
This protocol is designed for maximum sensitivity to meet the low detection limits required for infant food matrices.[17][20]
1.0. Materials
2.0. Sample Preparation
-
2.1. Homogenize 50g of chilled baby food in a pre-chilled blender.
-
2.2. Weigh 5.0 g of the homogenate into a chilled 20 mL headspace vial.
-
2.3. Add 5 mL of saturated NaCl solution.[9]
-
2.4. Spike with d4-furan internal standard.
-
2.5. Immediately seal the vial and vortex thoroughly.
3.0. HS-SPME-GC-MS/MS Parameters
-
3.1. SPME Extraction:
-
3.2. GC Parameters:
-
3.3. MS/MS Parameters:
-
Rationale: Tandem Mass Spectrometry (MS/MS) is used for ultimate selectivity, eliminating potential matrix interferences that might be present even at trace levels.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Furan: 68 -> 39
-
d4-Furan: 72 -> 42
-
2-Methylfuran: 82 -> 53
-
(Additional transitions for other derivatives as needed)
-
-
4.0. Validation and Quantification
-
Quantification is performed as in Protocol 1, using the response ratio from the MRM transitions.
-
Method Validation: Due to the complexity of baby food matrices, validation is critical. The method should demonstrate acceptable linearity, precision, and accuracy (recovery). Limits of detection (LOD) and quantification (LOQ) should be established. For baby foods, LOQs are often in the range of 0.5-2 ng/g.[19][20] Published methods show recoveries between 76-117% and intra-day precision (RSD%) of 1-16%.[9][13]
Table 4: Representative Method Performance Data from Literature
| Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Apple Juice | HS-GC-MS | 0.2 | 0.6 | 89-108 | [22] |
| Peanut Butter | HS-GC-MS | 0.9 | 2.9 | 90-105 | [22] |
| Coffee | HS-GC-MS | - | 1-40 (calib. range) | 95-101 | [3][7] |
| Various Foods | HS-SPME-GC-MS/MS | 0.001-0.048 | 0.003-0.675 | 76-117 | [9][15] |
| Baby Food | HS-SPME-GC-MS | 0.018-0.035 | 0.060-0.117 | 98-99 |[17] |
References
-
The Determination of Furan in Foods — Challenges and Solutions. (2020). LCGC International. [Link]
-
Methods for the determination of furan in food. (2007). JRC Publications Repository. [Link]
-
Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. (2005). Czech Journal of Food Sciences. [Link]
-
Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
Determination of Furan in Foods. (2006). U.S. Food and Drug Administration. [Link]
-
Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
-
Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. (2020). LCGC International. [Link]
-
EFSA updates data on furan in food. (2010). European Food Safety Authority. [Link]
-
Nyman, P. J., et al. (2006). In-house validation of a simple headspace gas chromatography-mass spectrometry method for determination of furan levels in food. Journal of AOAC International. [Link]
-
Jeong, G., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Food Science and Biotechnology. [Link]
-
Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. (2026). Research Journal of Pharmacy and Technology. [Link]
-
Arisseto, A. P., et al. (2018). Determination of furan and furan derivatives in baby food. Food Chemistry. [Link]
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2023). Restek. [Link]
-
Moret, S., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Journal of Chromatography A. [Link]
-
Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. (n.d.). YL Instruments. [Link]
-
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. (n.d.). Restek. [Link]
-
Jeong, G., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]
-
Zoller, O., et al. (2007). Furan in food: headspace method and product survey. PubMed. [Link]
-
Zoller, O., et al. (2007). Furan in food: Headspace method and product survey. Food Additives & Contaminants. [Link]
-
Jeong, G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]
-
New EU Recommendation on monitoring the presence of furan and alkylfurans in food. (2022). Mérieux NutriSciences. [Link]
-
Rapid and Improved Determination of Furan in Baby Foods and Infant Formulas by Headspace GC/MS. (2008). ResearchGate. [Link]
-
Exploratory Data on Furan in Food. (2017). U.S. Food and Drug Administration. [Link]
-
Rapid and Improved Determination of Furan in Baby Foods and Infant Formulas by Headspace GC/MS. (2008). J-Stage. [Link]
-
Becalski, A., et al. (2005). Development and validation of a headspace method for determination of furan in food. ResearchGate. [Link]
-
SAFE Position Paper on EFSA Mandate on Furan and Methylfuran in Food. (n.d.). Safe Food Advocacy Europe. [Link]
-
Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector. ResearchGate. [Link]
-
Furan in food – EFSA confirms health concerns. (2017). European Food Safety Authority. [Link]
-
Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry. (2005). PubMed. [Link]
-
Method Ruggedness Testing, Determination of Furan in Foods. (2006). U.S. Food and Drug Administration. [Link]
-
Determination of furan by headspace solid-phase microextraction–gas chromatography–mass spectrometry in balsamic vinegars of Modena (Italy). (2025). ResearchGate. [Link]
-
DRAFT COMMISSION RECOMMENDATION on the monitoring of furan and alkylfurans in food. (n.d.). European Commission. [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. [Link]
-
Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. (n.d.). Unimore. [Link]
Sources
- 1. EFSA updates data on furan in food | EFSA [efsa.europa.eu]
- 2. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]
- 3. gcms.cz [gcms.cz]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 14. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 17. pfigueiredo.org [pfigueiredo.org]
- 18. gcms.cz [gcms.cz]
- 19. Rapid and Improved Determination of Furan in Baby Foods and Infant Formulas by Headspace GC/MS [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Overcoming Steric Hindrance in Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Challenge of Sterically Hindered Amide Couplings
The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3][4] While numerous protocols exist, the synthesis of amides from sterically hindered carboxylic acids or amines remains a significant challenge.[3][4] Standard coupling conditions often result in low or no yield, as the bulky substituents impede the necessary nucleophilic attack of the amine onto the activated carboxylic acid intermediate.[3][5] This inefficiency can create major bottlenecks in synthetic campaigns, demanding specialized strategies to achieve target molecules.
This guide provides an in-depth analysis of field-proven strategies and detailed protocols to successfully synthesize sterically hindered amides, focusing on the rationale behind reagent choice and reaction optimization.
Pillar 1: Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical factor in overcoming steric barriers.[6] Modern onium salt-based reagents (uronium/iminium and phosphonium) are vastly superior to classic carbodiimides for these challenging transformations due to the formation of highly reactive activated intermediates.[6][7]
The Inadequacy of Carbodiimides (DCC, EDC) for Hindered Systems
Carbodiimides like DCC and EDC activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to rapid intramolecular rearrangement to a non-reactive N-acylurea, especially when the subsequent nucleophilic attack by a hindered amine is slow.[8][10][11] This side reaction is a primary cause of failure in sterically demanding couplings.
Superiority of Onium Salts: HATU and COMU
Uronium/iminium reagents such as HATU and COMU have become the gold standard for difficult couplings.[12][13]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Reacts with a carboxylic acid to form a highly reactive O-acyl-azabenzotriazole active ester. The presence of the nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling and significantly suppressing racemization.[12] HATU is exceptionally effective for coupling hindered amino acids.[2][14]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : This third-generation uronium salt is based on OxymaPure, giving it a superior safety profile over potentially explosive benzotriazole-based reagents like HATU.[12][13] COMU exists in the more reactive uronium form and has shown outstanding efficiency, often comparable or superior to HATU, with excellent solubility in a wide range of solvents.[12][14][15] Its byproducts are also water-soluble, simplifying reaction workup.[13][15]
Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
| Reagent | Class | Key Advantage for Hindered Systems | Considerations & Drawbacks |
| EDC/DCC | Carbodiimide | Cost-effective, widely available. | Prone to forming unreactive N-acylurea byproducts; low yields with hindered substrates.[8][9] |
| HATU | Uronium/Iminium | Extremely high reactivity; excellent for hindered amino acids; low racemization.[2][12][14] | Based on the explosive HOAt; can be allergenic; higher cost.[12] |
| COMU | Uronium/Iminium | High reactivity comparable to HATU; superior safety profile (non-explosive); water-soluble byproducts.[12][13][15] | Higher cost than carbodiimides. |
| T3P® | Phosphonic Anhydride | Low epimerization; byproducts are water-soluble for easy removal. | Requires careful stoichiometry. |
| Acyl Fluorides | Activated Acyl Halide | Small steric footprint of fluoride allows approach of hindered nucleophiles; highly reactive.[1][16] | Requires a two-step (or one-pot, two-stage) process to first form the acyl fluoride.[17] |
Pillar 2: The Critical Role of Additives and Bases
Additives: Minimizing Side Reactions
When using carbodiimides is unavoidable, additives are essential.[7] Additives like HOBt (1-hydroxybenzotriazole) and, more effectively, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), intercept the reactive O-acylisourea intermediate.[7][8] This forms a more stable but still highly reactive active ester, which suppresses both racemization and the formation of the undesired N-acylurea byproduct.[7][8][10][11] OxymaPure is considered superior to HOBt due to its higher reactivity and safety profile.[8]
Base Selection: A Delicate Balance
The choice and amount of base are critical. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used. Its role is to deprotonate the amine nucleophile and neutralize the acid formed during the reaction. However, excess or overly strong bases can accelerate racemization of chiral carboxylic acids.[7] For COMU, only one equivalent of base is typically required, which is an advantage over HATU that often requires two.[15]
Pillar 3: Advanced & Alternative Coupling Strategies
When even the most potent onium salts fail, alternative activation methods are required.
Strategy 1: In Situ Formation of Acyl Fluorides
One of the most powerful strategies for coupling severely hindered substrates is the conversion of the carboxylic acid to an acyl fluoride.[1][16][18] The fluorine atom is the smallest halogen, and its minimal steric profile makes the acyl fluoride carbonyl carbon exceptionally accessible to hindered amine nucleophiles.[1][17] Reagents like PyFluor, Deoxo-Fluor, or XtalFluor-E can be used, often in a one-pot procedure where the acyl fluoride is generated in situ and then reacted with the amine.[1][19]
Strategy 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate amide coupling reactions, often reducing reaction times from hours to minutes and improving yields.[20][21][22] The rapid, uniform heating provided by microwaves can overcome the high activation energy barriers associated with sterically hindered transformations.[21] This technique is particularly effective for driving difficult couplings to completion.[20][23]
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using COMU
This protocol is designed for a typical small-scale reaction (~0.5 mmol).
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
Sterically hindered amine (1.1 - 1.5 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 - 1.5 eq), COMU (1.1 eq), and finally DIPEA (2.0 - 3.0 eq) to the solution. The order of addition can be critical; adding the base last is often preferred.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the change of color from colorless to yellow, which is characteristic of COMU reactions.[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic species), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Amide Formation via an Acyl Fluoride
This protocol uses a fluorinating agent to form the highly reactive acyl fluoride in situ.
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
Fluorinating agent (e.g., PyFluor) (1.2 eq)
-
Sterically hindered amine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
A suitable non-nucleophilic base (e.g., DIPEA) (3.0 eq)
Procedure:
-
Activation (Acyl Fluoride Formation): a. Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the fluorinating agent (1.2 eq) and stir for 10 minutes. d. Add 1.5 eq of DIPEA and allow the mixture to stir at 0 °C for 30-60 minutes. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Amine Coupling: a. In a separate flask, dissolve the amine (1.5 eq) and the remaining 1.5 eq of DIPEA in anhydrous DCM. b. Slowly add the amine solution to the pre-activated acyl fluoride mixture at 0 °C. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For extremely hindered substrates, gentle heating (40 °C) or microwave irradiation may be required.[16]
-
Work-up: a. Quench the reaction with water. b. Separate the layers and extract the aqueous layer with DCM. c. Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate. e. Purify by flash column chromatography.
Visualizing the Workflow & Mechanism
A clear understanding of the process flow and underlying mechanism is key to successful execution and troubleshooting.
Caption: General experimental workflow for hindered amide coupling.
Caption: Simplified mechanism of COMU-mediated amide coupling.
Conclusion and Final Recommendations
Successfully synthesizing sterically hindered amides requires moving beyond standard protocols. For moderately hindered substrates, modern uronium reagents like COMU offer a robust combination of high reactivity and an excellent safety profile. For the most challenging cases where even powerful coupling reagents fail, converting the carboxylic acid to an acyl fluoride provides a highly effective alternative by minimizing steric repulsion at the reaction center. Finally, the use of microwave-assisted synthesis should always be considered to accelerate slow reactions and improve yields. By understanding the principles behind these advanced methods and applying the detailed protocols, researchers can efficiently overcome the synthetic hurdles posed by steric hindrance.
References
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Synfacts.
- Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Efficient amide bond formation via tropylium ion organoc
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. MDPI.
- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
- Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis Blog.
- Optimize Amide Bond Formation for Increased Yield Efficiency. (2026).
- The Synthesis of Sterically Hindered Amides. (2026).
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling Reagents. AAPPTEC.
- A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). PMC.
- Acyl fluoride synthesis by fluorin
- Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Chemistry Europe.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry.
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- Microwave-assisted direct amidation of thioesters: a green approach. (2024). Organic & Biomolecular Chemistry.
- Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2021). Bentham Science.
- Coupling Reagents. Luxembourg Bio Technologies.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega.
- Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (2019). Journal of the Indian Chemical Society.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxymapure.com [oxymapure.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 20. benthamscience.com [benthamscience.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. indianchemicalsociety.com [indianchemicalsociety.com]
- 23. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Piperazine Derivatives via C-H Functionalization
Introduction: Beyond the Nitrogens - Unlocking the Carbon Core of Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs.[1][2] Its prevalence in blockbuster pharmaceuticals like Imatinib (Gleevec) and Sildenafil (Viagra) stems from the desirable pharmacokinetic properties imparted by its dual nitrogen atoms, which can improve solubility and bioavailability.[3] However, the structural diversity of piperazine-containing drugs has been historically constrained, with approximately 80% of modifications occurring exclusively at the nitrogen positions.[1][2] This has left the carbon backbone of the piperazine core largely underexplored, representing a significant untapped opportunity for structural and pharmacological diversification.
Traditional methods for synthesizing carbon-substituted piperazines often rely on lengthy de novo ring constructions from pre-functionalized starting materials, a process limited by the availability of precursors and overall inflexibility.[4][5] Direct C-H functionalization has emerged as a transformative strategy to overcome these limitations.[5][6] This approach allows for the late-stage modification of the piperazine carbon framework, providing a powerful tool for rapidly generating analogues, fine-tuning molecular properties, and expanding chemical space in drug discovery programs.[6][7]
This guide provides an in-depth overview of modern C-H functionalization strategies for the piperazine scaffold, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore photoredox catalysis, direct lithiation, and other innovative methods that are redefining how chemists can interact with this privileged scaffold.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive intermediates under exceptionally mild conditions.[3][4] This strategy is particularly well-suited for the C-H functionalization of piperazines, which are susceptible to oxidation. The fundamental principle involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process to generate a key α-amino radical intermediate from the piperazine substrate.[2][4]
Mechanism: The Photoredox Catalytic Cycle for C-H Arylation
One of the pioneering examples of this methodology was reported by MacMillan and coworkers for the C-H arylation of N-Boc protected piperazines.[3][4] The catalytic cycle provides a clear blueprint for understanding how this transformation is achieved.
// Invisible edges for ranking PC -> PC_oxidized [style=invis]; Arene -> Piperazine -> Coupled -> Product [style=invis]; }
Caption: Proposed mechanism for photoredox-catalyzed C-H arylation of piperazines.
The process involves several key steps:
-
Excitation: The iridium-based photocatalyst (e.g., Ir(ppy)₃) absorbs visible light to form a long-lived, high-energy excited state.[3]
-
Reductive Quenching: The excited photocatalyst donates an electron to an electron-deficient coupling partner, such as 1,4-dicyanobenzene, generating an arene radical anion and the oxidized photocatalyst [Ir]⁺.[4]
-
Piperazine Oxidation: The potent oxidant, [Ir]⁺, abstracts an electron from the N-aryl piperazine, which is more electron-rich than the N-Boc nitrogen, to form a piperazine radical cation and regenerate the ground-state photocatalyst.[3]
-
Radical Formation: A mild base deprotonates the C-H bond adjacent (alpha) to the newly formed nitrogen-centered radical cation, yielding a neutral α-amino radical.[4]
-
Coupling and Rearomatization: The α-amino radical couples with the arene radical anion. Subsequent elimination of a cyanide group leads to rearomatization and formation of the final α-arylated piperazine product.[3][4]
Protocol: Photoredox α-C–H Arylation of N-Aryl-N'-Boc-Piperazine
This protocol is adapted from the work of MacMillan and coworkers.[2][5]
Materials:
-
N-Phenyl-N'-Boc-piperazine (1.0 equiv)
-
1,4-Dicyanobenzene (1.5 equiv)
-
fac-Ir(ppy)₃ (1.5 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-phenyl-N'-Boc-piperazine, 1,4-dicyanobenzene, fac-Ir(ppy)₃, and NaOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Place the reaction tube approximately 5-10 cm away from a blue LED lamp.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperazine.
Causality and Insights:
-
Catalyst Choice: fac-Ir(ppy)₃ is a common choice due to its favorable redox potentials and long-lived excited state, making it an efficient single-electron transfer agent.[3]
-
Arene Partner: Electron-deficient arenes like dicyanobenzene are required to act as the initial electron acceptor from the excited photocatalyst.[4]
-
Base: A mild base like NaOAc is sufficient to deprotonate the radical cation without interfering with the catalyst or substrates.[3]
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst, so an inert atmosphere is crucial for reaction efficiency.
Expanding the Scope: C-H Vinylation and Alkylation
The versatility of photoredox catalysis extends beyond arylation. By changing the radical trapping agent, other valuable functional groups can be installed.
-
C-H Vinylation: Using electron-deficient alkenes like vinyl sulfones as coupling partners, α-vinylated piperazines can be synthesized through a similar radical-radical coupling mechanism.[1][3] This reaction often proceeds with high E/Z selectivity.[5]
-
C-H Alkylation: Michael acceptors, such as α,β-unsaturated carbonyl compounds, can serve as coupling partners for the α-amino radical.[4] Organic photocatalysts, like acridinium salts, have proven effective for this transformation, offering a sustainable, metal-free alternative.[4][8] This method allows for predictable, site-selective alkylation based on the electronic properties of the two piperazine nitrogens.[8]
| Functionalization | Coupling Partner | Typical Catalyst | Key Features | Reference |
| Arylation | Electron-deficient arenes | fac-Ir(ppy)₃ | Broad scope for aryl groups. | [3],[2] |
| Vinylation | Vinyl sulfones | fac-Ir(ppy)₃ | High stereoselectivity (E-isomer). | [1],[5] |
| Alkylation | Michael acceptors | Acridinium salts | Metal-free, predictable site-selectivity. | [4],[8] |
Direct C-H Lithiation: A Regioselective Approach
Direct C-H lithiation offers a powerful, albeit more traditional, method for functionalizing the piperazine core. This strategy typically involves the deprotonation of an acidic C-H bond alpha to a nitrogen atom using a strong organolithium base, followed by trapping the resulting anion with an electrophile.
Mechanism and Control
The success of this method hinges on the use of a directing group, most commonly an N-Boc (tert-butoxycarbonyl) group, which acidifies the adjacent C-H protons. The reaction is typically performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate.
A key development in this area is the use of chiral ligands, such as (-)-sparteine, in combination with sec-butyllithium (s-BuLi), to achieve asymmetric deprotonation.[4] This allows for the synthesis of enantiopure piperazine derivatives, a critical capability for pharmaceutical development.
Caption: Workflow for asymmetric C-H lithiation and substitution.
Protocol: Asymmetric α-Lithiation and Alkylation of N-Boc-Piperazine
This protocol is based on the work of O'Brien and coworkers.[4]
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
(-)-Sparteine (1.2 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexanes)
-
Electrophile (e.g., Benzyl bromide, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine, followed by the dropwise addition of s-BuLi solution. Stir the resulting solution for 1 hour at -78 °C.
-
Add a solution of N-Boc-piperazine in anhydrous THF dropwise to the reaction mixture. Stir for 3-5 hours at -78 °C to ensure complete lithiation.
-
Add the electrophile (e.g., benzyl bromide) dropwise.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography. Determine enantiomeric excess via chiral HPLC analysis.
Causality and Insights:
-
Low Temperature: Essential for maintaining the stability of the highly reactive organolithium intermediate and preventing side reactions.[4]
-
Chiral Ligand: (-)-Sparteine forms a chiral complex with s-BuLi, which directs the deprotonation to one of the two enantiotopic C-H bonds, thereby inducing asymmetry.[4]
-
N-Boc Group: Crucial for directing the lithiation to the adjacent C-H bond. Methods for direct lithiation of unsubstituted piperazines are far less common and controlled.
-
Challenges: This method can be sensitive to moisture and air. The substrate scope can sometimes be limited, and over-alkylation can be a concern if not carefully controlled.[6]
Challenges and Emerging Frontiers
While photoredox catalysis and direct lithiation are powerful tools, challenges remain. Methods that work for simple heterocycles like piperidines often fail when applied to piperazines.[2][4] The second nitrogen atom can act as a Lewis base, coordinating to and inhibiting transition-metal catalysts, or it can lead to undesired side reactions like elimination.[2][5]
Emerging strategies aim to address these issues:
-
Earth-Abundant Metal Catalysis: The development of iron-catalyzed C-H functionalization presents a more sustainable and cost-effective alternative to precious metals like palladium or iridium.[9][10]
-
Late-Stage Functionalization: New methods using photoexcited flavin analogues under mild, pH-neutral conditions are being developed to enable the late-stage oxidation of complex, bioactive piperazine-based drugs, allowing for rapid analogue generation.[7][11]
-
De Novo Synthesis via C-H Activation Concepts: Convergent strategies like Bode's Stannyl Amine Protocol (SnAP) chemistry build the piperazine ring in a way that incorporates a formal C-H functionalization step, offering excellent control over substitution patterns.[3][4]
Conclusion
The direct C-H functionalization of piperazines has transitioned from a significant challenge to a viable and powerful strategy in synthetic chemistry. Photoredox catalysis offers unparalleled mildness and versatility for installing aryl, vinyl, and alkyl groups. Direct lithiation provides a regioselective pathway that can be rendered asymmetric, granting access to chiral building blocks. While challenges related to the unique reactivity of the piperazine core persist, ongoing innovation continues to expand the synthetic toolbox. For researchers in drug discovery, these methods provide unprecedented access to novel chemical space, enabling the synthesis of diverse piperazine libraries and the targeted, late-stage modification of complex lead compounds.
References
-
Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics2021 .
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub2021 .
-
Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI2021 .
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen2026 .
-
Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry2016 .
-
McManus, J. B.; Onuska, N. P. R.; Jeffreys, M. S.; Goodwin, N. C.; Nicewicz, D. A. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters2020 .
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. NSF Public Access Repository (NSF-PAR).
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv2025 .
-
Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry2016 .
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
-
C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue. Royal Society of Chemistry2024 .
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications2021 .
-
Application Notes and Protocols for N-arylation of Piperazine-2-thione. Benchchem.
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research2023 .
-
Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. SciSpace2016 .
-
Iron-catalyzed C-H functionalization. Pacifichem 20212021 .
-
Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C-H functionalization of piperazines. PubMed2016 .
-
Trost, B. M.; O'Boyle, B. M.; Torres, W. F. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters2016 .
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI2020 .
-
Trost, B. M.; O'Boyle, B. M.; Torres, W. F. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC2016 .
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate2025 .
-
Approaches to α-functionalization of piperidines by C H... ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 5. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-catalyzed C-H functionalization - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 10. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
Furan-2-Carboxylic Acid Derivatives: A Novel Pharmacological Approach for the Management of Type 2 Diabetes
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Targeting Hyperglycemia with a Novel Chemical Scaffold
Type 2 Diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The furan-2-carboxylic acid scaffold has emerged as a promising structural motif in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential in modulating key pathways involved in glucose homeostasis, offering new avenues for the treatment of T2D.
Recent studies have highlighted the anti-gluconeogenic potency of furan-2-carboxylic acid derivatives, with lead compounds demonstrating the ability to reduce blood glucose levels in preclinical models of diabetes[1]. This guide provides an in-depth exploration of the mechanisms of action, along with detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds, designed to equip researchers with the practical knowledge to advance this promising class of molecules towards clinical application.
Mechanisms of Action: A Multi-Targeted Approach to Glucose Control
Furan-2-carboxylic acid derivatives exert their anti-diabetic effects through the modulation of multiple key enzymes involved in glucose metabolism. The primary mechanisms identified to date include the inhibition of Glycogen Phosphorylase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which play crucial roles in hepatic glucose production and insulin signaling.
Inhibition of Glycogen Phosphorylase (GP)
Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream. In T2D, the activity of hepatic GP is often elevated, contributing to excessive glucose output. Furan-2-carboxylic acid derivatives have been identified as inhibitors of GP, thereby reducing hepatic glucose production[2].
Figure 1: Inhibition of Glycogenolysis by Furan-2-Carboxylic Acid Derivatives.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its downstream substrate (IRS-1), dampening the insulin signal. Overexpression or increased activity of PTP1B is associated with insulin resistance. Certain furan-based carboxylic acid derivatives have shown potent inhibitory activity against PTP1B, which is expected to enhance insulin sensitivity[3][4].
Figure 3: Experimental Workflow for the 2-NBDG Glucose Uptake Assay.
In Vivo Evaluation: Assessing Anti-Diabetic Efficacy
Promising compounds from in vitro screening should be advanced to in vivo models of type 2 diabetes to evaluate their anti-hyperglycemic effects. The pyruvate tolerance test is a key experiment to assess the inhibition of hepatic gluconeogenesis.
Protocol 5: Pyruvate Tolerance Test (PTT) in Mice
This test measures the ability of a compound to suppress the rise in blood glucose following an injection of pyruvate, a substrate for gluconeogenesis.[1][5][6]
Animal Model:
-
Genetically diabetic mice (e.g., db/db or ob/ob mice) or diet-induced obese mice are commonly used.[7][8]
Materials:
-
Test compound
-
Vehicle control
-
Sodium pyruvate
-
Saline or PBS
-
Glucometer and test strips
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice overnight (approximately 12-16 hours) before the experiment, with free access to water.[1]
-
Compound Administration: Administer the test compound or vehicle control orally (gavage) or via intraperitoneal (IP) injection at a predetermined time before the pyruvate challenge.
-
Baseline Glucose Measurement: At time 0, measure the baseline blood glucose level from a tail snip.
-
Pyruvate Challenge: Administer sodium pyruvate (typically 1.5-2 g/kg body weight) via IP injection.[1][7]
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the pyruvate injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).[1]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on gluconeogenesis.
| Parameter | Recommended Condition |
| Animal Model | db/db or ob/ob mice |
| Fasting Duration | 12 - 16 hours |
| Pyruvate Dose | 1.5 - 2 g/kg (IP) |
| Blood Sampling Timepoints | 0, 15, 30, 45, 60, 90, 120 min |
Conclusion
Furan-2-carboxylic acid derivatives represent a versatile and promising class of compounds for the development of novel anti-diabetic agents. Their ability to target multiple key pathways in glucose metabolism, including glycogenolysis and insulin signaling, provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds, enabling researchers to systematically explore their therapeutic potential and advance the most promising candidates through the drug discovery pipeline.
References
-
Chen, L. et al. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld Science. [Link]
-
Ferreira, R. J., et al. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4625. [Link]
-
Briley, A. (2016). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. University of Arkansas. [Link]
-
Dong, S., & Alahari, S. K. (2018). FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. Bio-protocol, 8(8), e2808. [Link]
-
Ghoshal, S. (2016). Protocol for Pyruvate Tolerance Test? ResearchGate. [Link]
-
Hui, L. et al. (2024). Glucose Production Assay in Primary Mouse Hepatocytes. Bio-protocol. [Link]
-
Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN00906). Assay Genie. [Link]
-
Singh, S. et al. (2010). Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 45(9), 4183-4189. [Link]
-
Mouse Metabolic Phenotyping Centers. (2013). Hepatic gluconeogenesis. MMPC. [Link]
-
PTP1B Inhibitors as Potential Target for Type II Diabetes. (2020). Juniper Publishers. [Link]
-
Zhang, Y. et al. (2014). Pyruvate tolerance tests in normal C57 and diabetic db/db mice fasted... ResearchGate. [Link]
-
Bio-protocol. (n.d.). Glucose Metabolism. Bio-protocol. [Link]
-
Czech Centre for Phenogenomics. (n.d.). Metabolism. Czech Centre for Phenogenomics. [Link]
-
Koch, L. G., & Britton, S. L. (2018). Pyruvate induces torpor in obese mice. Proceedings of the National Academy of Sciences, 115(3), 605-610. [Link]
-
Bhat, K. S., & Holla, B. S. (n.d.). FACILE SYNTHESIS OF 5-ARYL-FURAN-2-ALDEHYDE AND 5-ARYL-FURAN-2-CARBOXYLIC ACID USING CERIC AMMONIUM NITRATE. [Link]
-
Development of a Novel Class of Antidiabetic and Anticancer Agents Targeting PTP1B Enzyme. (n.d.). Society for Science. [Link]
-
Andersen, H. S., et al. (2002). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Journal of the American Chemical Society, 124(40), 11796-11797. [Link]
-
Khan, K. M., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Bioorganic & Medicinal Chemistry, 25(20), 5515-5520. [Link]
-
Zhang, M., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 27(22), 7896. [Link]
-
Johnson, T. A., et al. (2010). Discovery of a series of indan carboxylic acid glycogen phosphorylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3569-3573. [Link]
Sources
- 1. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of indan carboxylic acid glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Metabolism | Metabolic Phenotyping Center [mpc.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
side-product formation in furan-piperazine amide coupling
Technical Support Center: Troubleshooting Side-Product Formation in Furan-Piperazine Amide Couplings
Introduction Furan-piperazine amide couplings are foundational in medicinal chemistry, particularly when synthesizing rigid, heteroaromatic scaffolds for drug development. However, the unique electronic properties of furan carboxylic acids combined with the strong, sterically unhindered secondary nucleophilicity of piperazine derivatives (e.g., N-Boc-piperazine) frequently lead to reaction-derailing side products. This technical guide addresses the causality behind these impurities and provides self-validating protocols to ensure high-fidelity amide bond formation.
Visualizing the Problem Space
Caption: Mechanistic pathways of desired furan-piperazine coupling vs. common side reactions.
Frequently Asked Questions (Troubleshooting)
Q1: I am using HATU and DIPEA to couple 2-furoic acid with N-Boc-piperazine, but LC-MS shows a massive peak at +99 Da relative to the piperazine starting material. What is this? Root Cause: You are observing the formation of a tetramethylguanidinium (or uronium) adduct [1]. Piperazine is a highly nucleophilic, unhindered secondary amine. If HATU is added to a mixture containing both the furan carboxylic acid and the piperazine, the piperazine outcompetes the carboxylate for the electrophilic carbon of HATU. This directly consumes your coupling reagent and caps your amine, stalling the reaction. The Fix: Implement a strict pre-activation step. Deprotonate the furan carboxylic acid with DIPEA, add HATU, and allow the OAt-active ester to form completely (typically 5–10 minutes) before introducing the piperazine derivative[3].
Q2: My EDC-mediated coupling of a substituted furan-3-carboxylic acid with a hindered piperazine derivative stalled at 60% conversion. A byproduct with the exact same mass as the activated ester intermediate is present. Why? Root Cause: This is the classic N-acylurea 1,3-rearrangement [1, 2]. Carbodiimides like EDC react with carboxylic acids to form an O-acylisourea intermediate. If the subsequent aminolysis by the piperazine is slow (due to steric hindrance on either the furan ring or the piperazine), the O-acylisourea undergoes an intramolecular rearrangement to a thermodynamically stable, unreactive N-acylurea. The Fix: Always use a nucleophilic additive like HOBt or HOAt when coupling with EDC. These additives rapidly trap the transient O-acylisourea to form a stable OBt/OAt active ester, which is immune to the 1,3-rearrangement and highly reactive toward piperazines.
Q3: Is the furan ring sensitive to the basic conditions of the coupling? Root Cause: Generally, furan rings are stable under standard amide coupling conditions (e.g., DIPEA, NMM). However, strongly basic conditions combined with prolonged heating can lead to unwanted side reactions, including epimerization at adjacent chiral centers if you are using chiral substituted furans or chiral piperazines [3]. The Fix: Use mild bases like N-methylmorpholine (NMM) or strictly control the equivalents of DIPEA (no more than 2.5–3.0 equiv) and run the reaction at room temperature [4].
Quantitative Impact of Coupling Conditions on Side-Product Formation
The following table summarizes the causal relationship between reagent selection, protocol sequencing, and the distribution of products in a standard 2-furoic acid and N-Boc-piperazine coupling.
| Coupling Reagent | Additive | Protocol Sequence | Guanidinylation (%) | N-Acylurea (%) | Desired Amide Yield (%) |
| HATU | DIPEA | Simultaneous Addition | 25 - 40% | N/A | 50 - 65% |
| HATU | DIPEA | 10 min Pre-activation | < 2% | N/A | > 90% |
| EDC | None | Simultaneous Addition | N/A | 15 - 30% | 60 - 75% |
| EDC | HOBt | Simultaneous Addition | N/A | < 1% | > 85% |
| T3P | Pyridine | Simultaneous Addition | N/A | N/A | > 90% |
Data synthesized from process chemistry optimizations [1, 2].
Self-Validating Experimental Protocol: Optimized HATU Coupling
To ensure trust and reproducibility, this protocol incorporates a "self-validating" checkpoint. By verifying the intermediate before proceeding, you eliminate the guesswork associated with side-product formation.
Materials:
-
Furan-2-carboxylic acid (1.0 equiv, 1.0 mmol)
-
N-Boc-piperazine (1.1 equiv, 1.1 mmol)
-
HATU (1.1 equiv, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)
-
Anhydrous DMF (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Acid Dissolution & Deprotonation: In an oven-dried flask under N₂, dissolve furan-2-carboxylic acid in anhydrous DMF. Add DIPEA and stir for 2 minutes at room temperature.
-
Causality: Full deprotonation ensures the carboxylate is the dominant nucleophile when the coupling reagent is introduced.
-
-
Pre-Activation (Critical Step): Cool the mixture to 0 °C. Add HATU in one portion. Stir at 0 °C for 10 minutes.
-
Self-Validation Checkpoint: Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed by the reaction of MeOH with the OAt-active ester) and complete disappearance of the starting furan carboxylic acid. Do not proceed to step 4 until activation is confirmed.
-
Aminolysis: Dissolve N-Boc-piperazine in 1.0 mL of DMF. Add this solution dropwise to the activated ester mixture over 5 minutes.
-
Causality: Dropwise addition prevents a localized high concentration of the secondary amine, further suppressing any residual risk of guanidinylation.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS for the formation of the desired furan-piperazine amide.
-
Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (to remove unreacted piperazine and basic byproducts), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 1
-
Technical Support Center: Enhancing N-Boc-Piperazine Coupling. Benchchem. 2
-
Epimerisation in Peptide Synthesis. MDPI. 3
-
Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. 4
Sources
Technical Support Center: Synthesis of Substituted Furan-2-Carboxamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with furan-based pharmacophores. The furan core is highly electron-rich and possesses unique idiosyncratic reactivity that often renders standard synthetic protocols ineffective.
This guide is designed to troubleshoot the most common challenges in the synthesis and functionalization of substituted furan-2-carboxamides. Rather than just providing steps, this center focuses on the mechanistic causality behind experimental choices, ensuring your workflows are robust, reproducible, and self-validating.
Module 1: Furoic Acid Activation & Amidation Troubleshooting
FAQ 1: Why does my reaction mixture turn black when forming furan-2-carbonyl chloride, and how can I prevent yield loss?
The Causality: Furan is an electron-rich, acid-sensitive heteroaromatic ring. When you attempt to convert furan-2-carboxylic acid (furoic acid) to its corresponding acyl chloride using harsh reagents like refluxing thionyl chloride ( SOCl2 ), the strong acidic environment and elevated temperatures promote electrophilic attack on the furan core. This leads to rapid ring-opening and subsequent polymerization, visually presenting as a dark, intractable tar.
The Solution: You must decouple the activation step from harsh acidic conditions. The most effective approach is to use oxalyl chloride with a catalytic amount of DMF at low temperatures, which generates the active Vilsmeier-Haack reagent in situ and allows for mild acyl chloride formation 1. Alternatively, for highly sensitive substrates, bypass the acyl chloride entirely using peptide coupling reagents like HATU or TBTU 2.
Workflow for the amidation of furan-2-carboxylic acid highlighting mild vs. harsh activation.
Quantitative Data: Coupling Reagent Comparison
| Reagent System | Typical Yield (%) | Regioselectivity / Side Reactions | Cost / Scalability | Recommended Use Case |
| SOCl2 , Reflux | 20 - 40% | High risk of furan ring-opening / tar formation | Low cost, Poor scalability due to exotherms | Not recommended for electron-rich furans |
| Oxalyl Chloride, cat. DMF | 85 - 95% | Clean conversion; requires removal of HCl gas | Moderate cost, Excellent scalability | Standard scale-up amidation 1 |
| HATU, DIPEA | 90 - 98% | Trace epimerization (if chiral amine is used) | High cost, Poor scalability | Milligram-scale library synthesis |
| TBTU, DIPEA | 80 - 90% | Formation of guanidinium byproducts | Moderate cost, Good scalability | Regioselective monoamidations 2 |
Protocol 1: Mild Synthesis of N-Substituted Furan-2-carboxamides
This protocol utilizes a self-validating checkpoint to prevent the waste of expensive amine building blocks.
-
Activation: Dissolve furan-2-carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under N2 atmosphere at 0 °C. Add oxalyl chloride (1.2 equiv) dropwise, followed by 1 drop of anhydrous DMF (catalyst).
-
Self-Validating Checkpoint: Stir for 2 hours, allowing the reaction to warm to room temperature. Before proceeding, quench a 10 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via TLC or LC-MS. The complete conversion to the furan-2-carboxylic acid methyl ester confirms successful acyl chloride formation. If unreacted acid remains, do not proceed; add an additional 0.2 equiv of oxalyl chloride.
-
Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and dissolved HCl. Redissolve the crude acyl chloride in anhydrous CH2Cl2 , cool to 0 °C, and slowly add the target amine (1.1 equiv) and triethylamine (2.0 equiv).
-
Isolation: Stir for 30 minutes. Wash the organic layer sequentially with saturated NaHCO3 , 1M HCl (skip if the product contains acid-sensitive moieties), and brine. Dry over Na2SO4 and concentrate.
Module 2: Regioselective C-H Functionalization
FAQ 2: When attempting C-H arylation of my furan-2-carboxamide, I predominantly get C5-substitution instead of the desired C3-substitution. How do I invert this selectivity?
The Causality: The innate electronic nature of the furan ring dictates that the C5 position is the most nucleophilic. Under standard palladium-catalyzed cross-coupling conditions 3, the metal undergoes electrophilic palladation preferentially at C5, yielding the thermodynamically favored C5-arylated product.
The Solution: To override this innate reactivity and force functionalization at the C3 position, you must employ a Concerted Metalation-Deprotonation (CMD) mechanism guided by a directing group. By installing a bidentate directing group (such as an 8-aminoquinoline auxiliary) on the carboxamide nitrogen, you geometrically constrain the transition metal (e.g., Ru(II) or Pd(II)) to interact exclusively with the adjacent C3-H bond 4. The addition of a carboxylic acid (like pivalic acid) acts as a crucial proton shuttle in the CMD transition state 5.
Logical pathways for regioselective C-H functionalization of furan-2-carboxamides.
Protocol 2: Ru(II)-Catalyzed C3-H Arylation of Furan-2-carboxamides
-
Preparation: In an oven-dried Schlenk tube, combine the furan-2-carboxamide substrate bearing an 8-aminoquinoline directing group (1.0 equiv), the desired aryl bromide (2.0 equiv), [RuCl2(p-cymene)]2 (5 mol%), pivalic acid (30 mol%), and K2CO3 (2.0 equiv).
-
Solvent & Atmosphere: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the heterogeneous mixture via three freeze-pump-thaw cycles and backfill with N2 .
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Self-Validating Checkpoint: The CMD mechanism relies entirely on the pivalate anion acting as an internal base. If your reaction stalls at <10% conversion, immediately verify the anhydrous nature of your solvent. Trace water competitively coordinates to the Ru(II) center, displacing the pivalate and halting the catalytic cycle. Monitor the reaction via LC-MS; the C3-arylated product will exhibit a distinct retention time compared to any trace C5-isomer.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove ruthenium black and inorganic salts prior to chromatography.
Module 3: Isolation and Purification
FAQ 3: My substituted furan-2-carboxamide degrades or streaks heavily on silica gel during column chromatography. How can I improve recovery?
The Causality: Highly substituted furan-2-carboxamides can be sensitive to the acidic silanol groups present on standard normal-phase silica gel. Prolonged exposure during column chromatography can lead to partial hydrolysis of the amide bond or electrophilic degradation of the furan ring, resulting in poor mass recovery and streaking 4.
The Solution: Neutralize your stationary phase. Pre-treat your silica gel column by flushing it with your starting eluent containing 1% to 2% triethylamine ( Et3N ). Alternatively, switch to neutral alumina as the stationary phase or utilize reverse-phase preparative HPLC (using a buffered mobile phase, e.g., 0.1% formic acid or ammonium acetate) for highly polar or sensitive derivatives.
References
- N-(2,2-Diphenylethyl)furan-2-carboxamide.MDPI.
- Direct synthesis of furan-2,5-dicarboxylic acid monoamides.ResearchGate.
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.ACS Publications.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.NIH.
- Ruthenium(II)-catalyzed C(3)–H arylation of furan moiety in fuberidazole derivatives.Math-Net.Ru.
Sources
- 1. N-(2,2-Diphenylethyl)furan-2-carboxamide | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.mathnet.ru [m.mathnet.ru]
Technical Support Center: Troubleshooting Piperazine Mono-Alkylation
Welcome to the Technical Support Center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals struggling with the regioselective mono-alkylation of piperazine.
Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical nature presents a classic synthetic challenge: preventing bis-alkylation (over-alkylation). Below, we dissect the causality of this issue, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure absolute control over your substitution reactions.
The Causality of Bis-Alkylation: Why Does It Happen?
To solve the bis-alkylation problem, we must first understand the underlying physical chemistry. Piperazine possesses two chemically equivalent secondary amines. When you introduce an alkylating agent (R-X) under standard SN2 conditions, the first amine reacts to form a mono-alkylated tertiary amine.
The Mechanistic Trap: Unlike acylation—where the addition of an electron-withdrawing carbonyl group severely deactivates the second amine—alkylation introduces an electron-donating alkyl group. This inductive effect means the newly formed mono-alkylated piperazine remains highly nucleophilic. Because the rate of the second alkylation ( k2 ) is highly competitive with the first ( k1 ), a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct is almost inevitable when using a 1:1 stoichiometry[1].
Reaction pathways: Direct SN2 alkylation vs. controlled reductive amination of piperazine.
Troubleshooting & FAQs
Q1: I am using 1 equivalent of alkyl halide and 1 equivalent of piperazine, but I still get ~30% bis-alkylated product. How can I fix this without using protecting groups? A: You are falling victim to localized concentration gradients and competitive kinetics. To bypass protecting groups, you must alter the stoichiometry or the protonation state. The most atom-economical fix is in-situ mono-protonation . By adding 1 equivalent of HCl (or mixing 1 eq. anhydrous piperazine with 1 eq. piperazine dihydrochloride), you form piperazine monohydrochloride[2]. The protonated amine is entirely non-nucleophilic, effectively desymmetrizing the molecule and forcing the alkylating agent to react exclusively with the free amine[3].
Q2: I need to install a primary alkyl group. Is direct SN2 substitution with an alkyl iodide my best option? A: No. Primary alkyl iodides are highly reactive and prone to forming quaternary ammonium salts, exacerbating over-alkylation. Instead, switch to reductive amination . By reacting piperazine with the corresponding aldehyde (e.g., butyraldehyde instead of butyl iodide) and a mild reducing agent like NaBH(OAc)3 , the reaction proceeds via an iminium intermediate. The steric bulk of the iminium ion prevents the second amine from reacting simultaneously, yielding strict mono-alkylation[1],[4].
Q3: We are scaling up our library synthesis. Batch reactions are yielding inconsistent mono/bis ratios. Can continuous flow chemistry help? A: Absolutely. In batch reactors, poor localized mixing creates "hotspots" where excess electrophile reacts with already mono-alkylated products. Continuous flow microreactors ensure instantaneous mixing, precise temperature control, and strict residence times. This limits the exposure of the mono-alkylated product to unreacted electrophiles, drastically improving the selectivity profile for monoalkylation compared to batch methods[5],[6].
Quantitative Method Comparison
To assist in selecting the correct strategy for your workflow, review the comparative data below.
| Synthetic Strategy | Reagent Type | Typical Mono-Alkylated Yield | Selectivity (Mono:Bis) | Scalability / Atom Economy |
| Direct Alkylation (1:1) | Alkyl Halide | 40 - 50% | Poor (~1:1 to 2:1) | High / High |
| Stoichiometric Excess (5:1) | Alkyl Halide | 70 - 80% | Good (>10:1) | Low (Wasteful) / Low |
| In-Situ Mono-Protonation | Alkyl Halide + HCl | 74 - 85% | Excellent (>20:1) | High / High |
| Reductive Amination | Aldehyde + NaBH(OAc)3 | 85 - 95% | Excellent (>50:1) | High / Moderate |
| Boc-Protection Strategy | Boc2O , then R-X | >90% (Over 3 steps) | Absolute (100:0) | Moderate / Low |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that if a step fails, it is immediately detectable before proceeding.
Protocol A: Desymmetrization via In-Situ Mono-Protonation
Mechanism: Exploits the pKa difference of piperazine ( pKa1≈9.8 , pKa2≈5.7 ) to mask one nitrogen as a non-nucleophilic salt[2].
-
Salt Formation: In a round-bottom flask, suspend anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol (0.5 M).
-
Validation Checkpoint 1: Heat the mixture to 60°C. The suspension must turn into a completely clear solution, confirming the quantitative comproportionation into piperazine monohydrochloride.
-
Alkylation: Cool the solution to 20°C. Add the alkylating agent (1.0 eq based on total piperazine) dropwise over 30 minutes. Stir for 2 hours at room temperature, then heat to 65°C for 1 hour.
-
Validation Checkpoint 2: Cool the reaction to 0°C. Unreacted piperazine dihydrochloride will precipitate out of the solution. Filter the solid; its mass should roughly equal the starting mass of the dihydrochloride salt.
-
Isolation: Concentrate the filtrate, basify with 5N NaOH (pH > 10), and extract with dichloromethane. Dry over Na2SO4 and concentrate to yield the mono-alkylated product[3].
Protocol B: Reductive Amination
Mechanism: Avoids SN2 pathways entirely by utilizing an iminium intermediate, which is sterically hindered from secondary condensation[1].
-
Condensation: Dissolve piperazine (1.2 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous dichloromethane (0.2 M). Stir at room temperature for 30 minutes.
-
Validation Checkpoint 1: Analyze via IR spectroscopy or TLC. The complete disappearance of the carbonyl stretch (~1710 cm−1 ) indicates full conversion to the carbinolamine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 eq) portion-wise to avoid excessive exotherms. Stir for 12 hours at room temperature[4].
-
Quench & Isolation: Slowly quench with saturated aqueous NaHCO3 until gas evolution completely ceases (Validation Checkpoint 2). Separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate.
Protocol C: The Protecting Group Strategy (Absolute Control)
Mechanism: Physically blocks one nitrogen with a tert-butyloxycarbonyl (Boc) group, guaranteeing 100% regioselectivity during the subsequent alkylation[7].
Step-by-step workflow for the protecting group strategy to achieve strict mono-alkylation.
-
Mono-Protection: Dissolve piperazine (2.0 eq) in DCM. Cool to 0°C. Add a solution of Boc2O (1.0 eq) in DCM dropwise over 3 hours. The slow addition and excess piperazine prevent di-Boc formation.
-
Validation Checkpoint 1: Wash the organic layer with water multiple times. The highly water-soluble unreacted piperazine will partition into the aqueous phase, leaving pure mono-Boc piperazine in the organic layer.
-
Alkylation: React the mono-Boc piperazine (1.0 eq) with the alkyl halide (1.1 eq) and K2CO3 (2.0 eq) in acetonitrile at reflux for 12 hours[7].
-
Deprotection: Isolate the intermediate, dissolve in DCM, and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature until the starting material disappears on TLC (Validation Checkpoint 2).
-
Neutralization: Remove solvent under reduced pressure, neutralize with 1N NaOH, and extract with DCM to yield the pure mono-alkylated piperazine[3].
References
-
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from:[Link]
-
Royal Society of Chemistry (RSC). A two-step continuous flow synthesis of multi-tail ionizable lipids. Retrieved from:[Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Cbz-Piperazine|CAS 31166-44-6|Reagent [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Boc-Piperidine-piperazine-Cbz | 177276-40-3 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Acid-Amine Coupling
Welcome to the Technical Support Center for catalyst selection in acid-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in amide bond formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can design robust and efficient coupling strategies.
Troubleshooting Common Issues
This section addresses specific problems frequently encountered during acid-amine coupling experiments. Each issue is broken down by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low or non-existent yield is one of the most common frustrations in amide coupling. The root cause often lies in insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation:
-
Explanation: The coupling reagent may not be reactive enough to activate the carboxylic acid, or the activated intermediate is too short-lived.[1]
-
Solution: Switch to a more potent activating agent. For example, if a standard carbodiimide like EDC is failing, consider a uronium or phosphonium salt such as HATU or PyBOP, which are known for their high efficiency, especially with sterically hindered substrates.[2][3]
-
-
Poor Amine Nucleophilicity:
-
Explanation: Electron-withdrawing groups on an amine can significantly reduce its nucleophilicity, making it a poor partner in the coupling reaction.[1]
-
Solution: For electron-deficient amines, consider using more reactive acyl fluoride intermediates, which can be generated in situ with reagents like TFFH.[4][5] Alternatively, more forceful coupling reagents like T3P have shown success with non-nucleophilic anilines.[6][7]
-
-
Steric Hindrance:
-
Explanation: Bulky functional groups on either the carboxylic acid or the amine can physically block the reactive centers from interacting.[1][4]
-
Solution: For sterically demanding couplings, phosphonium salts like PyAOP are particularly effective.[4] Increasing the reaction temperature can also help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[4]
-
-
Suboptimal Reaction Conditions:
-
Explanation: The choice of solvent, temperature, and concentration can dramatically impact reaction efficiency.[1][3]
-
Solution:
-
Solvent: While many couplings are performed in DMF or DCM, consider more non-polar solvents like toluene or THF for catalytic amidations.[8] Ensure your solvent is anhydrous, as water can hydrolyze activated intermediates.[9]
-
Temperature: While room temperature is a good starting point, gentle heating (40-60°C) can improve yields for less reactive partners.[1] Conversely, for reactions prone to racemization, cooling to 0°C is recommended.[10]
-
Concentration: A concentration of 0.1-0.5 M is a good starting point; overly dilute conditions can slow down the reaction.[1]
-
-
Problem 2: Significant Side Reactions
Unwanted side reactions can consume starting materials and complicate purification. Common side reactions include N-acylurea formation with carbodiimides and guanidinylation with uronium reagents.
Potential Causes & Solutions:
-
N-Acylurea Formation (with Carbodiimides like DCC, EDC):
-
Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2][11]
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and more reactive towards the desired amine.[2][11]
-
-
Guanidinylation of the Amine (with HATU, HBTU):
-
Explanation: In the presence of excess uronium reagent, the amine can be converted into a guanidinium byproduct.[4]
-
Solution: Use a slight excess of the carboxylic acid relative to the amine and avoid a large excess of the coupling reagent.
-
Problem 3: Racemization of Chiral Centers
For chemists working with chiral molecules, particularly in peptide synthesis, preventing racemization is critical to maintaining the biological activity of the final product.[10][12]
Potential Causes & Solutions:
-
Formation of Oxazolone Intermediates:
-
Explanation: The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. Abstraction of the α-proton by a base leads to this intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity.[12]
-
Solution:
-
Coupling Reagent Choice: Use coupling reagents known to suppress racemization. Additives like HOBt or HOAt are crucial when using carbodiimides.[13] Phosphonium reagents like PyBOP and uronium reagents like HATU are also good choices for minimizing racemization.[4][14]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][11] For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be preferable.[4] Use the minimum amount of base necessary.[10]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of oxazolone formation.[10]
-
Pre-activation Time: Minimize the time the carboxylic acid is pre-activated with the coupling reagent before the amine is added.[12]
-
-
-
Amino Acids Prone to Racemization:
-
Explanation: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization.[10][15]
-
Solution: For these sensitive amino acids, specialized protocols may be necessary. For example, protecting the imidazole nitrogen of histidine can significantly reduce racemization.[15]
-
Catalyst Selection Guide
The "best" catalyst is highly dependent on the specific substrates and desired outcome. This section provides a framework for making an informed decision.
Decision-Making Workflow
Caption: A decision workflow for selecting an appropriate amide coupling catalyst.
Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, readily available.[1][16] | Can cause racemization, N-acylurea byproduct formation (DCC byproduct can be difficult to remove).[1][14][16] | Routine, cost-sensitive syntheses where byproducts are easily removed. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization risk.[17] | More expensive, can require stricter handling, some produce carcinogenic byproducts (e.g., BOP).[13][17] | Difficult or sterically hindered couplings, especially with racemization-prone substrates.[4] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Excellent efficiency, low side-product formation, fast reactions.[17][18] | Can cause guanidinylation of amines if used in excess.[4] Some are based on potentially explosive precursors (HOBt/HOAt).[11] | Complex or challenging sequences, including solid-phase peptide synthesis (SPPS).[17] |
| Phosphonic Anhydrides | T3P | High efficiency, low toxicity, water-soluble byproducts for easy removal.[7][17] | Can require slightly elevated temperatures.[4] | A wide range of applications, including large-scale synthesis and couplings with difficult substrates.[6][7] |
Frequently Asked Questions (FAQs)
Q1: My starting amine is a hydrochloride salt. Do I need to perform a separate free-basing step before the reaction?
A1: Not necessarily. You can often perform the reaction in situ by adding an additional equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the hydrochloride salt, freeing the amine to participate in the coupling reaction.[2]
Q2: What is the role of additives like HOBt and Oxyma Pure?
A2: Additives like HOBt and Oxyma Pure play a crucial dual role, particularly in carbodiimide-mediated couplings. First, they act as "racemization suppressants" by minimizing the formation of the problematic oxazolone intermediate.[2][13] Second, they increase coupling efficiency by converting the initial, highly reactive O-acylisourea intermediate into a more stable but still highly reactive activated ester. This prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[2][11]
Q3: Can I use microwave irradiation to speed up a slow coupling reaction?
A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings. However, it is crucial to optimize the temperature and irradiation time, as excessive heat can lead to the decomposition of starting materials, the product, or an increased risk of racemization.[1]
Q4: My reaction isn't working even with a strong coupling agent like HATU. What could be wrong?
A4: If a powerful reagent like HATU fails, consider these factors:
-
Solvent Choice: HATU couplings are often performed in polar aprotic solvents like DMF or NMP. Using a less suitable solvent like DCM can hinder the reaction.[9]
-
Base: A non-nucleophilic base like DIPEA is typically required. Using a nucleophilic base like pyridine could interfere with the reaction.[9]
-
Water: Ensure your solvent and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, shutting down the reaction.[9]
-
Activation Step: It is standard practice to pre-activate the carboxylic acid with HATU and the base for a short period (e.g., 15-30 minutes) before adding the amine.[9]
Q5: What are the key considerations when scaling up an amide coupling reaction?
A5: When moving from bench-scale to pilot or manufacturing scale, several factors become more critical:
-
Reagent Cost and Safety: The cost of reagents like HATU or PyBOP can become prohibitive on a large scale. Reagents like T3P offer a more cost-effective and less toxic alternative.[7][19]
-
Workup and Purification: The ease of removing byproducts is paramount. For example, the urea byproduct from EDC is water-soluble and easily removed with an aqueous wash, whereas the dicyclohexylurea (DCU) from DCC is often difficult to remove.[2][13]
-
Thermal Safety: Exothermic reactions need to be carefully controlled to prevent runaways.
-
Atom Economy: Minimizing waste is a key principle of green chemistry and becomes more important at scale.[19]
Experimental Protocols
General Protocol for EDC/HOBt Mediated Amide Coupling
This protocol provides a standard starting point for an EDC/HOBt coupling.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add EDC (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester intermediate.[2]
-
Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for a Challenging Coupling Using HATU
This protocol is suitable for sterically hindered or electron-deficient substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.0 eq) to the solution. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[9]
-
Coupling: In a separate flask, dissolve the amine (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.
-
Addition: Add the amine solution to the pre-activated carboxylic acid solution.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. For particularly difficult couplings, gentle heating (40-50°C) may be required. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Follow a similar aqueous workup procedure as described in the EDC/HOBt protocol to remove DMF and excess reagents. Purify the product as necessary.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Amide coupling reaction in medicinal chemistry.
- Benchchem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Benchchem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Benchchem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Coupling Reagents - Peptides.
- Patsnap Eureka. (2026, February 28).
- NSF PAR. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- Organic Chemistry Portal. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF.
- Royal Society of Chemistry. (2015, November 5).
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- Dabhi, R. C., et al. (2022, August 29).
- ResearchGate. (2022, August 31).
- Tondreau, A. M., et al. (2017, May 2). Iron-Catalyzed Amide Formation from the Dehydrogenative Coupling of Alcohols and Secondary Amines.
- Patsnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants.
- Benchchem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- Royal Society of Chemistry. (2022, June 15).
- ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
- ACS Publications. (2023, May 15). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds.
- Royal Society of Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry.
- PMC. (2016, March 18).
- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. hepatochem.com [hepatochem.com]
- 15. peptide.com [peptide.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. jpt.com [jpt.com]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Furan-2-Carboxylic Acid and Its Analogs: A Guide for Drug Discovery and Development
Introduction: The Furan-2-Carboxylic Acid Scaffold
Furan-2-carboxylic acid, also known as 2-furoic acid, is a five-membered aromatic heterocyclic compound that has long been recognized as a privileged scaffold in medicinal chemistry.[1][2][3] First described in 1780 by Carl Wilhelm Scheele, this organic acid and its derivatives are found in various natural sources and serve as versatile building blocks for the synthesis of a wide array of pharmacologically active molecules.[2] The furan ring can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[3]
This guide provides an in-depth comparative analysis of furan-2-carboxylic acid and its key analogs. We will explore their structure-activity relationships (SAR), compare their performance in antimicrobial and anticancer applications with supporting experimental data, and provide detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this versatile scaffold in the design of novel therapeutics.
Physicochemical Profile: The Furan-2-Carboxylic Acid Baseline
To understand the influence of structural modifications, we must first establish the physicochemical properties of the parent compound, furan-2-carboxylic acid. These parameters are fundamental to its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃ | [4][5] |
| Molecular Weight | 112.08 g/mol | [4] |
| Melting Point | 130-133.5 °C | [4][6] |
| Boiling Point | 230-232 °C | [4][6] |
| Water Solubility | 37.1 mg/mL (at 15 °C) | [4] |
| logP (o/w) | 0.64 | [4][6] |
| pKa | 3.16 | [4] |
| Appearance | White to light yellow crystalline solid | [5][7] |
Synthetic Foundation: From Furfural to Furan-2-Carboxylic Acid
The primary and most accessible route to furan-2-carboxylic acid is through the oxidation of furfural, a commodity chemical derived from lignocellulosic biomass.[8] Understanding this synthesis is crucial as it provides the precursor for many subsequent analog developments.
Two principal methods dominate this conversion:
-
The Cannizzaro Reaction: A traditional industrial method involving the base-induced disproportionation of furfural. While established, its major drawback is a maximum theoretical yield of 50%, as half of the furfural is reduced to furfuryl alcohol.[8]
-
Catalytic Oxidation: A more modern and sustainable approach that utilizes various catalysts (both homogeneous and heterogeneous) to directly oxidize the aldehyde group. This method offers significantly higher yields and selectivity, representing a more efficient pathway for production.[8]
The availability of furan-2-carboxylic acid as a bio-based platform chemical makes it an attractive starting point for diversity-oriented synthesis.[9]
Caption: Core synthetic pathways from furfural to furan-2-carboxylic acid.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The true potential of the furan-2-carboxylic acid scaffold is unlocked through the synthesis of its analogs. By modifying the core structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic properties. The 2- and 5-positions of the furan ring are particularly crucial for these modifications.[3]
Antimicrobial Activity
Furan derivatives have long been investigated for their antimicrobial properties.[10] The parent acid itself shows inhibitory activity, and its analogs exhibit a broad spectrum of action against bacteria and fungi.[11][12]
Comparative Data: A study of various furancarboxylic acids isolated from Penicillium sp. demonstrated potent activity against common pathogens.[12] Further research into synthetic derivatives, such as carbamothioyl-furan-2-carboxamides, has also yielded compounds with significant antibacterial and antifungal efficacy.[13][14]
| Compound/Analog | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Source |
| Natural Furancarboxylic Acid 1 | 0.9 | 1.7 | 3.3 | [12] |
| Natural Furancarboxylic Acid 2 | 7.0 | 3.5 | 7.0 | [12] |
| 3-(Furan-2-yl)propanoic acid | Active (unquantified) | Active (unquantified) | Active (unquantified) | [15] |
| 2,4-dinitrophenyl carboxamide deriv. | 150.7 - 295 | 150.7 - 295 | 150.7 - 295 | [13] |
| Aryl furan derivative 73 | Active (unquantified) | Active (unquantified) | Not Tested | [2] |
Causality and SAR Insights:
-
Esterification vs. Acidity: The conversion of the carboxylic acid to its methyl ester in some scaffolds does not significantly alter antimicrobial potency, suggesting this specific functional group may not be critical for interaction with the microbial target in all cases.[15]
-
Amide and Thioamide Moieties: The introduction of carboxamide and carbamothioyl (thiourea) moieties is a common strategy to enhance antimicrobial activity.[13][16] These groups can form additional hydrogen bonds with biological targets, improving binding affinity. The lipophilicity introduced by aromatic substituents on these moieties can also enhance cell membrane penetration.[14]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a nitro group, to the furan ring or associated structures is a known strategy to enhance antimicrobial and anticancer bioactivity.[3] This is exemplified in the nitrofuran class of antibiotics.[7]
Anticancer Activity
The furan scaffold is a promising framework for the development of novel anticancer agents.[15] Derivatives have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer progression.[15][17]
Comparative Data: Studies have demonstrated the potent cytotoxic activity of various furan-2-carboxylic acid analogs against a range of human cancer cell lines.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| Silver(I) furan-2-carboxylate | Jurkat | 8.00 | Cell cycle arrest (Sub-G0) | [15][18] |
| cis-Platin (Reference) | Jurkat | 6.3 | DNA cross-linking | [15][18] |
| Pyridine carbohydrazide deriv. | MCF-7 | 4.06 | G2/M arrest, apoptosis | [15] |
| N-phenyl triazinone deriv. | MCF-7 | 2.96 | G2/M arrest, apoptosis | [15] |
| Bis-2(5H)-furanone deriv. | C6 glioma | 12.1 | Not specified | [15] |
| p-tolylcarbamothioyl-furan-2-carboxamide | HepG2 | ~6.5 | Not specified | [13] |
| Binuclear Ruthenium(II) Complex (Ru2L3) | MCF-7 | < 11.02 | Mitochondrial apoptosis | [16] |
| Converted from 20 µg/mL based on MW of 302.35 g/mol |
Causality and SAR Insights:
-
Metal Complexation: Coordinating furan-2-carboxylic acid to a metal center, such as Silver(I) or Ruthenium(II), can dramatically enhance anticancer activity.[15][16][18] These complexes can introduce novel mechanisms of action, such as redox modulation and mitochondrial dysfunction, leading to apoptosis.[16]
-
Amide Scaffolds: As with antimicrobial agents, converting the carboxylic acid to a carboxamide is a highly effective strategy. A study on furan-2-carboxamide derivatives identified compounds that inhibit D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), two cytokines implicated in cancer and inflammation.[19]
-
Apoptosis Induction: Many potent furan-based anticancer agents function by triggering programmed cell death (apoptosis). This is often achieved by increasing levels of reactive oxygen species (ROS), reducing the mitochondrial membrane potential (MMP), and modulating the expression of key regulatory proteins like BCL-2 and caspases.[16]
Caption: Simplified pathway of mitochondrial-mediated apoptosis induced by furan analogs.
Other Therapeutic Applications
The versatility of the furan-2-carboxylic acid scaffold extends beyond antimicrobial and anticancer activities.
-
Anti-inflammatory: Derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF-1), cytokines that play key roles in inflammation.[19]
-
Anti-diabetic: Novel furan-2-carboxylic acid derivatives have shown potent anti-gluconeogenesis activity in animal models, highlighting their potential for treating type 2 diabetes.[20]
-
Anti-osteoporosis: The parent compound, furan-2-carboxylic acid, is an orally active and selective inhibitor of human cathepsin K, an enzyme involved in bone resorption. This suggests its therapeutic potential for diseases characterized by excessive bone loss, such as osteoporosis.[11]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activity of furan-2-carboxylic acid analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the furan analog in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Conclusion and Future Outlook
Furan-2-carboxylic acid and its analogs represent a remarkably versatile and enduringly relevant class of compounds in drug discovery. The core scaffold provides a robust foundation for developing agents with potent and diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.
The comparative analysis reveals clear structure-activity relationships. The conversion of the carboxylic acid to various amides, thioamides, and esters, as well as the strategic placement of substituents on the furan ring and its appendages, are powerful tools for optimizing potency and selectivity. Furthermore, the use of furan-2-carboxylate as a ligand in organometallic chemistry opens a promising new frontier for creating anticancer agents with novel mechanisms of action.
Future research should focus on leveraging computational modeling to design next-generation analogs with improved target specificity and reduced off-target toxicity. The exploration of fused-ring systems, such as benzofurans, and the synthesis of hybrid molecules that combine the furan moiety with other pharmacophores will undoubtedly lead to the discovery of new therapeutic candidates. As a readily available bio-based building block, furan-2-carboxylic acid is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules.
- Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. (2026). Journal of Medicinal Chemistry.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem.
- Furan-2-carboxylic acid | CAS:88-14-2. ChemFaces.
- Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (2024). Inorganic Chemistry.
- 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem, NIH.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.
- Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. (2023). BioWorld.
- Application Notes and Protocols: Phenyl 5-bromofuran-2-carboxylate in Anticancer Drug Development. Benchchem.
- Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (2023). Journal of Inorganic Biochemistry.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen.
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society.
- Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo.
- Antimicrobial Furancarboxylic Acids from a Penicillium sp. (2020). Journal of Natural Products.
- 2-furoic acid, 88-14-2. The Good Scents Company.
- 2-Furoic Acid: Intermediate for Pharma & Food Preservation. (2025). ChemPoint.
- CAS 88-14-2: 2-Furancarboxylic acid. CymitQuimica.
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). Journal of Agricultural and Food Chemistry.
- 2-Furancarboxylic acid. NIST WebBook.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Galen Medical Journal.
- Furan-2-carboxylic acid N -hydroxysuccinimide ester. MilliporeSigma.
- Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. Benchchem.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Arkivoc.
- (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.
- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Polymers.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 3. orientjchem.org [orientjchem.org]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]
- 7. chempoint.com [chempoint.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan-2-carboxylic acid | CAS:88-14-2 | Manufacturer ChemFaces [chemfaces.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
A Comparative Guide to Furan-2-Carboxamide Derivatives vs. Standard Bioactive Molecules: Efficacy, Mechanisms, and Protocols
Executive Summary & Rationale
In modern medicinal chemistry, the furan-2-carboxamide scaffold is recognized as a highly privileged structure. Its ability to act as a bioisostere for traditional aromatic systems allows it to participate in diverse hydrogen-bonding networks and hydrophobic interactions, making it a powerful tool for modifying protein-based targets[1].
This technical guide provides an objective, data-driven comparison between novel furan-2-carboxamide derivatives and established clinical standards (e.g., Doxorubicin, Paclitaxel, and Gentamicin). By analyzing quantitative efficacy metrics alongside self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals evaluating the translational potential of these compounds.
Comparative Efficacy Analysis
To objectively evaluate the performance of furan-2-carboxamides, we must benchmark their biological activity against standard therapeutics across distinct therapeutic areas.
Table 1: Anticancer Efficacy Comparison
Furan-2-carboxamide derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, often matching or exceeding the performance of standard chemotherapeutics.
| Compound Class | Specific Derivative | Target Cell Line | Performance Metric | Standard Drug Comparison |
| Carbamothioyl-furan-2-carboxamide | p-tolyl derivative | HepG2 (Hepatocellular Carcinoma) | 33.29% cell viability at 20 µg/mL | Comparable to Doxorubicin [2] |
| Furan-2-carboxamide MSA | SH09 | HeLa & panel of cancer cells | IC50: 4 µM to 8 µM | Alternative to Paclitaxel (Taxol) [3] |
| Tryptamine-furan derivative | Indol-3-yl derivative | HeLa (Cervical Cancer) | IC50: 62.37 µg/mL | Evaluated alongside Cisplatin [4] |
Table 2: Antimicrobial & Antibiofilm Efficacy Comparison
Beyond oncology, the furan-2-carboxamide core is highly effective at disrupting bacterial communication and viability.
| Compound Class | Specific Derivative | Target Organism | Performance Metric | Standard Drug Comparison |
| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Broad-spectrum Bacterial/Fungal | MIC: 150.7–295 µg/mL | Benchmarked against Gentamicin [2] |
| Furan-2-carboxamide bioisostere | Compound 4b (Carbohydrazide) | Pseudomonas aeruginosa | 58% Biofilm Inhibition | Standard Quorum Sensing Inhibitors [5] |
Mechanistic Pathways & Target Interactions
Understanding why a molecule outperforms a standard drug requires a deep dive into its mechanism of action. Furan-2-carboxamides exhibit high target selectivity depending on their functional group substitutions.
-
Anticancer (Microtubule Stabilization): While standard drugs like Doxorubicin act via DNA intercalation, specific furan-2-carboxamide derivatives (such as SH09) act as Microtubule Stabilizing Agents (MSAs). They bind directly to the Taxol-binding pocket of tubulin proteins. This stabilization prevents tubulin depolymerization, abrogating chromosomal segregation and forcing the cancer cell into G2/M phase mitotic arrest, which ultimately triggers apoptosis[3].
-
Antibiofilm (Quorum Sensing Antagonism): In pathogens like P. aeruginosa, furan-2-carboxamides act as stable bioisosteres to chemically labile furanones. They competitively bind to the LasR quorum-sensing receptor. By antagonizing LasR, these derivatives downregulate the expression of critical virulence factors (e.g., pyocyanin and proteases), leading to a profound collapse of the biofilm architecture[5].
Mechanistic pathways of Furan-2-carboxamides in anticancer and antibiofilm applications.
Self-Validating Experimental Protocols
To ensure scientific integrity, biological assays must be designed as self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data above, explicitly explaining the causality behind critical experimental choices.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the IC50 of furan-2-carboxamide derivatives compared to Doxorubicin[6].
-
Cell Seeding: Seed human cancer cells (e.g., HepG2) at a density of 1×104 cells/well in a 96-well plate.
-
Causality: This specific density is critical. It ensures the cells remain in the exponential growth phase throughout the 48-hour assay window. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews viability data.
-
-
Compound Treatment: Following 24 hours of attachment, treat cells with serial dilutions of the test compound and the standard drug (Doxorubicin). Include a vehicle control of DMSO.
-
Causality: Because furan-2-carboxamides often possess lipophilic moieties, DMSO is required for complete solvation. However, the final DMSO concentration must be strictly capped at <1% v/v to prevent solvent-induced cytotoxicity, ensuring that observed cell death is entirely mediated by the drug.
-
-
MTT Incubation: After 48 hours of treatment at 37°C with 5% CO₂, add MTT solution (5 mg/mL in PBS) and incubate for exactly 4 hours.
-
Causality: The MTT assay is a direct measure of metabolic health. Only viable cells possess active NAD(P)H-dependent oxidoreductase enzymes capable of reducing the yellow tetrazolium dye into insoluble purple formazan crystals.
-
-
Solubilization & Quantification: Aspirate the media, dissolve the formazan crystals in pure DMSO, and measure the absorbance at 590 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Antibiofilm Evaluation (Crystal Violet Assay)
Objective: To quantify the inhibition of P. aeruginosa biofilm formation by furan-2-carboxamides compared to standard antibiotics[5].
-
Inoculation: Culture P. aeruginosa in standard nutrient media supplemented with varying concentrations of the furan-2-carboxamide derivative (e.g., Compound 4b) alongside a Gentamicin positive control.
-
Biofilm Formation: Incubate the 96-well plates statically for 24 hours at 37°C.
-
Causality: Static incubation is an absolute necessity. Agitation or shaking will physically disrupt the fragile extracellular polymeric substance (EPS) matrix, preventing the architectural maturation of the biofilm.
-
-
Washing & Staining: Carefully aspirate the media and wash the wells three times with PBS. Stain the remaining adhered biomass with 0.1% Crystal Violet for 15 minutes.
-
Causality: The PBS wash removes planktonic (free-floating) bacteria. Crystal Violet binds non-specifically to negatively charged surface molecules and polysaccharides within the EPS. By removing planktonic cells first, the assay strictly quantifies the adhered biofilm biomass rather than general bacterial growth.
-
-
Elution & Quantification: Wash away excess stain, elute the bound Crystal Violet with 30% acetic acid, and measure absorbance at 570 nm.
Standardized self-validating experimental workflow for biological activity screening.
References
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 1
-
Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation. Inorganic Chemistry - ACS Publications. 6
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PubMed (NIH). 2
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 4
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed (NIH).5
-
Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer. Adichunchanagiri University. 3
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. orientjchem.org [orientjchem.org]
- 5. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: 2-Furoyl Chloride vs. Methyl 2-Furoate
As furan-containing pharmacophores become increasingly prevalent in modern drug discovery, selecting the appropriate furan-2-carbonyl derivative is critical for optimizing synthetic pathways. This guide provides an in-depth, objective comparison of two fundamental building blocks: 2-furoyl chloride and methyl 2-furoate .
By analyzing their mechanistic causality, thermodynamic stability, and kinetic profiles, this guide equips researchers and drug development professionals with the data necessary to design efficient, high-yield synthetic workflows.
Mechanistic Causality: Acyl Chloride vs. Ester Reactivity
The reactivity of 2-furancarboxylic acid derivatives is dictated by two competing electronic factors: the nucleophilicity of the furan ring and the electrophilicity of the carbonyl carbon[1]. Because the carbonyl group at the C2 position is electron-withdrawing, it deactivates the furan ring toward electrophilic aromatic substitution, thereby localizing primary reactivity at the acyl carbon[1].
The stark contrast in reactivity between 2-furoyl chloride and methyl 2-furoate is fundamentally a function of leaving group ability and resonance stabilization :
-
2-Furoyl Chloride: The highly electronegative chlorine atom withdraws electron density inductively, rendering the carbonyl carbon highly electrophilic. Furthermore, the chloride ion (Cl⁻) is the weak conjugate base of a strong acid (HCl), making it an exceptional leaving group. This facilitates rapid, often exothermic, nucleophilic acyl substitution[1][2].
-
Methyl 2-Furoate: The methoxy group (–OCH₃) donates electron density into the carbonyl system via resonance, significantly stabilizing the ground state and reducing electrophilicity. The methoxide ion (CH₃O⁻) is a strong base, making it a poor leaving group. Consequently, nucleophilic attack requires forcing conditions, such as elevated temperatures or strong catalysis[1][3].
Caption: Logical relationship between leaving group ability, carbonyl electrophilicity, and reaction kinetics.
Comparative Performance & Quantitative Data
When designing a synthetic route—whether for an active pharmaceutical ingredient (API) like mometasone furoate or for catalytic valorization into dicarboxylates[3]—the choice of derivative dictates the operational parameters.
Table 1: Quantitative and Qualitative Comparison of Reactivity Profiles
| Parameter | 2-Furoyl Chloride | Methyl 2-Furoate |
| CAS Number | 527-69-5 | 611-13-2[4] |
| Leaving Group pKa (Conjugate Acid) | ~ -7 (HCl) | ~ 15.5 (CH₃OH) |
| Amidation Kinetics (Primary Amine) | < 30 mins at 0°C to RT[1] | 24–48 hours at Reflux[1] |
| Hydrolysis Profile | Rapid, exothermic in water[1] | Stable in water; requires acid/base + heat |
| Moisture Sensitivity | Extremely High (Requires inert gas) | Low (Bench-stable) |
| Primary Synthetic Utility | Rapid API synthesis, acylation[2] | Stable building block, catalytic coupling[3] |
Self-Validating Experimental Protocols
To demonstrate the practical implications of these reactivity differences, the following protocols outline the synthesis of a 2-furanilide derivative (amidation with aniline) using both substrates.
Expertise Note: A self-validating protocol must include built-in analytical checkpoints. Proceeding to subsequent steps without confirming intermediate conversion via TLC or HPLC leads to unquantifiable yield losses.
Protocol A: Rapid Amidation via 2-Furoyl Chloride
Causality: Because 2-furoyl chloride is highly reactive, the reaction is performed at 0°C to control the exothermic nature of the nucleophilic attack. Triethylamine (TEA) is added to scavenge the HCl byproduct, preventing the protonation of the nucleophilic aniline[1].
-
Setup: Dissolve aniline (1.05 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.
-
Addition: Dissolve 2-furoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.
-
Validation (Checkpoint 1): After 30 minutes, sample the reaction. Run a TLC (Hexanes:EtOAc 7:3). The complete disappearance of the 2-furoyl chloride spot and the emergence of a highly UV-active product spot validates complete conversion.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation (Checkpoint 2): Analyze the crude solid via HPLC. Purity should exceed 95% before recrystallization.
Protocol B: Forcing Amidation via Methyl 2-Furoate
Causality: The methoxide leaving group requires significant thermal energy to overcome the activation barrier. Toluene is selected as the solvent to allow for high-temperature reflux[1].
-
Setup: In a reaction vial equipped with a reflux condenser, dissolve methyl 2-furoate (1.0 eq) and aniline (1.2 eq) in anhydrous toluene.
-
Catalysis (Optional but recommended): Add a catalytic amount of a strong base (e.g., sodium methoxide) or a Lewis acid to activate the carbonyl.
-
Reaction: Heat the mixture to reflux (110°C) with continuous stirring.
-
Validation (Checkpoint 1): Monitor the reaction by TLC every 12 hours. The reaction will likely require 24 to 48 hours to reach >80% conversion[1].
-
Workup: Once conversion plateaus, cool to room temperature, remove the solvent under reduced pressure, and purify the crude mixture via silica gel column chromatography to separate the product from unreacted starting materials.
Caption: Divergent experimental workflows required for the amidation of acyl chlorides versus esters.
Applications in Drug Development & Materials Science
The choice between these two derivatives ultimately depends on the desired application:
-
2-Furoyl Chloride: The reagent of choice for late-stage functionalization and API synthesis. It is heavily utilized in the synthesis of anti-inflammatory corticosteroids like mometasone furoate and fluticasone furoate , as well as the veterinary cephalosporin ceftiofur [5]. Its high reactivity ensures quantitative yields in complex molecular assemblies[2].
-
Methyl 2-Furoate: Preferred when a stable, easily handled building block is required. It is frequently used in catalytic valorization studies, such as the aerobic oxidative homocoupling to produce dimethyl bifuran dicarboxylates, which are valuable precursors for sustainable polymer manufacturing[3][6]. It is also utilized as a flavoring agent in the food industry due to its stability and distinct aroma[4].
References
- Benchchem. "A Comparative Guide to the Reactivity of 2-Furancarboxylic Acid and Its Derivatives." Benchchem.
- Wikipedia Contributors. "2-Furoyl chloride." Wikipedia, The Free Encyclopedia.
- Chem-Impex. "2-Furoyl chloride." Chem-Impex International.
- Guidechem. "How to prepare 2-Furoyl chloride? - FAQ." Guidechem.
- Chemsrc. "Methyl 2-furoate | CAS#:611-13-2." Chemsrc.
- University of Delaware (UDSpace). "Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates." ProQuest / UDSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates - ProQuest [proquest.com]
- 4. Methyl 2-furoate | CAS#:611-13-2 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates [udspace.udel.edu]
Furan-Based Diuretics: A Comparative Analysis Against the Gold Standard, Furosemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic characterized by its furan ring structure, has been a cornerstone in the management of edema associated with heart failure, liver cirrhosis, and renal disease for decades.[1] Its primary mechanism involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2] Despite its efficacy, furosemide's variable oral bioavailability and potential for side effects, such as electrolyte imbalances and ototoxicity, have spurred ongoing research into novel furan derivatives.[1][3] This guide provides an in-depth, objective comparison of the diuretic effects of various furan derivatives relative to furosemide, supported by experimental data and standardized protocols to aid in the evaluation of next-generation diuretic candidates.
Furosemide: The Benchmark for Diuretic Potency
Furosemide is an anthranilic acid derivative that is highly bound to serum proteins.[4] It is actively secreted into the proximal tubule to reach its site of action on the luminal membrane of the ascending limb.[4] The resulting natriuretic and diuretic effects are dose-dependent.[4]
Key Pharmacological Properties of Furosemide:
-
Onset of Action: Rapid, with peak effects observed within 1-1.5 hours after oral administration.[3]
-
Bioavailability: Highly variable, ranging from 10% to 100%.[3]
-
Potency: Considered the benchmark, with a standard dose of 40 mg being equivalent to 20 mg of torsemide and 1 mg of bumetanide for similar sodium excretion.[3]
The quest for superior diuretics often involves modifying the furosemide structure to enhance its pharmacological profile.
Comparative Analysis of Furan Derivatives
The exploration of furosemide analogs has revealed critical structure-activity relationships (SAR) that govern diuretic activity. Modifications to the furan ring, the anthranilic acid core, and the sulfamoyl group can significantly impact potency, duration of action, and side effect profiles.
One important factor influencing the diuretic activity of these compounds is their lipophilicity, often expressed as the log P (octanol:water partition coefficient).[6] Studies on a range of anthranilic acid derivatives have shown a positive correlation between diuretic activity and log P, suggesting that increased lipophilicity can enhance the biological effect, although there is a limit to this enhancement.[6]
While direct head-to-head diuretic data for many novel synthesized furan derivatives is not always published in comparative tables, the principles of SAR guide the development of new compounds. For instance, research has shown that the furan moiety can be substituted with other groups like thienyl and benzyl, and the carboxyl group can be replaced by a tetrazole, while still retaining diuretic potential. This indicates that the core anthranilic acid and sulfamoyl groups are crucial for the primary diuretic action, while the furan portion can be modified to fine-tune properties.
It's important to distinguish between modifications that enhance diuretic effects and those that might introduce other pharmacological activities. Some furosemide derivatives have been found to interact with GABA(A) receptors, an activity separate from their diuretic function.
Below is a comparative table of established loop diuretics, including other compounds that share the sulfonamide characteristic with furosemide, to illustrate key performance differences.
| Diuretic | Relative Potency (to Furosemide 40mg) | Oral Bioavailability (%) | Peak Effect (oral) | Primary Metabolism |
| Furosemide | 1 | 10-100%[3] | 1 - 1.5 hours[3] | Renal |
| Torsemide | 2 | ~100%[3] | 1 hour[3] | Hepatic |
| Bumetanide | 40 | ~80%[3] | Similar to Furosemide[3] | Renal/Hepatic |
| Azosemide | Similar to Furosemide | Variable | 2-3 hours | Renal |
Data synthesized from multiple sources. Azosemide data is based on general pharmacological profiles.
Studies have shown that torsemide exhibits more predictable absorption and a more favorable safety profile regarding hypokalemia and ototoxicity compared to furosemide.[3] Azosemide has also been noted for its effectiveness in reducing brain natriuretic peptide (BNP) levels in heart failure patients.[7]
Experimental Protocols for Evaluating Diuretic Activity
A standardized preclinical screening model is essential for the valid comparison of novel furan derivatives to furosemide.[8] The rat model is a well-established and widely used system for this purpose.[9]
In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)
This protocol is based on the principle of measuring water and sodium excretion in test animals compared to those treated with a standard diuretic like furosemide.[10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)[9]
-
Metabolic cages designed for urine collection[10]
-
Furosemide (standard)
-
Test furan derivative
-
Vehicle (e.g., 0.9% saline, or saline with a suspending agent like 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis[9]
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Fasting: Withdraw food and water 15-18 hours prior to the experiment to ensure uniform hydration and minimize variability.[11]
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group 1: Control (receives vehicle only)
-
Group 2: Standard (receives furosemide, e.g., 20-40 mg/kg, orally)
-
Group 3: Test (receives the furan derivative at a predetermined dose)
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg) orally to all animals to promote diuresis.
-
Dosing: Immediately after the saline load, administer the vehicle, furosemide, or test compound orally.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at regular intervals (e.g., every hour for 5 hours) and also a cumulative sample at 24 hours to assess prolonged effects.[9][10][11]
-
Measurement:
-
Data Analysis:
-
Diuretic Activity: Calculate the total urine output for each group. The diuretic index can be calculated as: (Urine output of treated group) / (Urine output of control group).[9]
-
Lipschitz Value: A value ≥ 1 indicates a positive diuretic effect, while a value ≥ 2 suggests potent activity.[11]
-
Saluretic/Natriuretic Activity: Calculate the total excretion of electrolytes (Na+, K+, Cl-). This is crucial for understanding the compound's effect on electrolyte balance.[9]
-
Visualization of Mechanisms and Workflows
Mechanism of Action at the Nephron
This diagram illustrates the site of action for loop diuretics like furosemide and its furan-based derivatives.
Caption: Inhibition of the Na-K-2Cl symporter by furosemide and its derivatives.
Experimental Workflow for Diuretic Screening
This diagram outlines the logical flow of the in vivo screening protocol.
Caption: Standardized workflow for in vivo evaluation of diuretic agents.
Conclusion and Future Directions
While furosemide remains a vital therapeutic agent, the development of novel furan derivatives holds promise for creating diuretics with improved pharmacokinetic profiles and enhanced safety. The key to advancing this field lies in a systematic approach to synthesis and evaluation, guided by a deep understanding of structure-activity relationships. The protocols and comparative data presented here serve as a foundational guide for researchers dedicated to this endeavor. Future research should focus on developing derivatives with predictable bioavailability, longer duration of action, and a reduced risk of electrolyte disturbances and ototoxicity. By leveraging the versatile furan scaffold, the next generation of loop diuretics may offer significant clinical advantages over the current standard of care.
References
-
Diuretic Preclinical Screening models | PPTX. (n.d.). SlideShare. Retrieved March 10, 2026, from [Link]
-
Shani, J., Schoenberg, S., Lien, E. J., Cherkez, S., Feifel, M., Schonberger, C., & Yellin, H. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172–180. [Link]
- Lal, M., Sahoo, P. K., Tiwaskar, M., et al. (2024). Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. J Assoc Physicians India, 72(9), 16-18.
-
Korpi, E. R., Kleingoor, C., Kettenmann, H., & Seeburg, P. H. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269–277. [Link]
- Hirani, J. J., & Raval, M. K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
-
Preclinical screening of diuretics.pptx. (n.d.). SlideShare. Retrieved March 10, 2026, from [Link]
- Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
-
Structure Activity Relationship of Diuretics | PPTX. (n.d.). SlideShare. Retrieved March 10, 2026, from [Link]
-
Diuretics screening models | PPTX. (2017, November 11). SlideShare. Retrieved March 10, 2026, from [Link]
-
CLINICAL PHARMACOLOGICAL STUDIES ON FUROSEMIDE. (n.d.). Retrieved March 10, 2026, from [Link]
- A Review on Formulation and Evaluation of Furosemide Tablets for Optimized Drug Delivery. (2025, October 14). International Journal of Pharmaceutical and Bio-Medical Science.
-
CFNP TAP Review Furosemide 9/4/2003. (2003, September 4). Agricultural Marketing Service. Retrieved March 10, 2026, from [Link]
- O'Grady, S. M., Musch, M. W., & Field, M. (1990). Diuretic compounds structurally related to furosemide. In Methods in Enzymology (Vol. 191, pp. 781-792). Elsevier.
-
Furosemide. (2025, December 5). Deranged Physiology. Retrieved March 10, 2026, from [Link]
-
Synthesis of Novel Furan Derivatives | PDF | Amine | Chemistry. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
-
Chemical structures of the loop diuretics furosemide (A), piretanide... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747–1760.
-
Sen, S., De, B., & Easwari, T. S. (2025, August 9). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Retrieved March 10, 2026, from [Link]
-
Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]
- Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity.
- Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 437-450.
- Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. (2019, August 22). International Journal of Medical and Pharmaceutical Case Reports, 12(4), 1-7.
- El-Dahshan, N., et al. (2020). Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. Heart Failure Reviews, 25(4), 647-658.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Diuretics screening models | PPTX [slideshare.net]
A Comparative Guide to Furan vs. Thiophene Carboxylic Acids in Drug Design
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic bioisosteres. The replacement of a furan ring with a thiophene ring (or vice versa) is a cornerstone strategy to modulate a lead compound's pharmacokinetics, metabolic stability, and target binding affinity 1. While structurally analogous as five-membered aromatic heterocycles, the substitution of oxygen for sulfur fundamentally alters the electronic distribution, aromaticity, and reactivity of the resulting carboxylic acids 2.
This guide objectively compares furan-2-carboxylic acid (2-furoic acid) and thiophene-2-carboxylic acid (2-thenoic acid), providing actionable experimental protocols and physicochemical data to inform your lead optimization campaigns.
Physicochemical and Structural Divergence
The causality behind the differing behaviors of furan and thiophene carboxylic acids stems directly from the heteroatom. Oxygen is highly electronegative and holds its lone pairs tightly, resulting in poorer delocalization into the π-system. Consequently, furan is less aromatic (lower resonance energy) and more polar 3. Conversely, sulfur's lower electronegativity and larger atomic radius (with available 3d orbitals) allow for superior electron delocalization, rendering thiophene highly aromatic—akin to benzene 2.
Table 1: Comparative Physicochemical Properties
| Property | Furan-2-carboxylic acid | Thiophene-2-carboxylic acid | Causality / Impact |
| Heteroatom | Oxygen | Sulfur | Dictates electronic distribution and polarizability. |
| pKa (25°C) | 3.16 4 | 3.49 5 | Furan's highly electronegative oxygen exerts a stronger inductive electron-withdrawing (-I) effect, stabilizing the carboxylate anion and increasing acidity. |
| LogP | 0.97 4 | 1.57 5 | Sulfur's larger size and lower polarity increase lipophilicity, enhancing passive membrane permeability. |
| Aromaticity | Lower | Higher | Thiophene's higher resonance energy makes it more robust against electrophilic ring-opening reactions. |
Metabolic Stability and Pharmacokinetics
In drug development, metabolic liability is a primary reason for attrition. The furan ring is generally considered a structural alert in certain contexts because it can be oxidized by Cytochrome P450 (CYP450) enzymes into reactive electrophilic intermediates, such as epoxides or cis-enediones 6. These reactive species can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity.
Thiophene, benefiting from greater aromatic stability, is significantly more resistant to such oxidative ring-opening 1. When metabolized, thiophene derivatives typically undergo standard phase I oxidation (e.g., hydroxylation) or phase II conjugation without generating highly reactive adducts, thereby offering a superior safety profile for chronic administration 7.
Metabolic pathways of furan vs. thiophene carboxylic acids via CYP450 oxidation.
Bioisosterism in Target Binding
While thiophene often wins in metabolic stability, furan can offer superior target engagement due to its distinct geometry and hydrogen-bond acceptor capabilities. For example, in the development of dual inhibitors for D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1), furan-2-carboxylic acid derivatives demonstrated low micromolar potency. The furan oxygen actively participates in hydrogen bonding with the Pro-1 residue of the target active site 8.
In stark contrast, the corresponding thiophene-2-carboxylic acid analogs were completely inactive. The larger sulfur atom and altered bond angles disrupted the critical linear alignment required for the pharmacophore, proving that bioisosteric replacement is highly context-dependent 8.
Self-validating experimental workflow for evaluating heterocyclic bioisosteres.
Self-Validating Experimental Protocols
To objectively compare these bioisosteres in your own lab, rely on self-validating experimental systems. A protocol is only as trustworthy as its internal controls.
Protocol 1: High-Throughput LogP Determination (HPLC Method)
-
Objective : Quantify the lipophilicity difference between furan and thiophene analogs.
-
Causality : LogP dictates passive membrane permeability. HPLC retention time correlates directly with partition coefficients when calibrated against known standards.
-
Self-Validating Mechanism : The inclusion of a calibration mixture of 5 known reference drugs (e.g., paracetamol, hydrocortisone, toluene) ensures the column performance and mobile phase composition are within specification.
Step-by-Step Methodology:
-
Prepare 1 mM stock solutions of furan-2-carboxylic acid, thiophene-2-carboxylic acid, and 5 reference standards in LC-MS grade methanol.
-
Inject 5 µL of each solution onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) from 5% B to 95% B over 5 minutes.
-
Record the retention times ( tR ). Calculate the capacity factor ( k′ ) using k′=(tR−t0)/t0 , where t0 is the void volume time (measured using uracil).
-
Plot logk′ of the reference standards against their literature LogP values to generate a standard curve ( R2>0.99 required for validation).
-
Interpolate the LogP of the furan and thiophene analytes from the standard curve.
Protocol 2: In Vitro Liver Microsomal Stability Assay
-
Objective : Assess the vulnerability of the furan ring to CYP450-mediated oxidative degradation compared to the thiophene bioisostere.
-
Causality : Incubation with human liver microsomes (HLMs) and NADPH simulates Phase I hepatic metabolism, allowing for the calculation of intrinsic clearance.
-
Self-Validating Mechanism :
-
Positive Control: Verapamil (rapidly cleared) proves the microsomes are enzymatically active.
-
Negative Control: Analyte incubated without NADPH proves that any observed degradation is strictly CYP450-dependent, ruling out chemical instability or thermal degradation.
-
Step-by-Step Methodology:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Pre-incubate 1 µM of the test carboxylic acid (furan or thiophene) with 0.5 mg/mL HLMs in the buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding 1 mM NADPH (final concentration).
-
At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) from the log-linear decline of the analyte/internal standard peak area ratio.
Conclusion
The decision to utilize a furan versus a thiophene carboxylic acid scaffold is not merely a structural swap; it is a strategic modulation of a drug's physicochemical and metabolic destiny. Thiophene offers robust aromaticity, higher lipophilicity, and excellent metabolic stability, making it a preferred choice for improving pharmacokinetic half-lives. Furan, while carrying a potential metabolic liability, provides unique hydrogen-bonding geometry and increased aqueous solubility that can unlock specific target interactions inaccessible to thiophene. By employing the self-validating assays detailed above, development teams can empirically justify their scaffold selection.
References
- A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery - Benchchem
- A Comparative Study of Thiophene and Furan Derivatives for Researchers and Drug Development Professionals - Benchchem
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays - Benchchem
- 88-14-2(2-Furoic acid) - Kuujia.com (chem960.com)
- 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC (nih.gov)
- Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 88-14-2(2-Furoic acid) | Kuujia.com [kuujia.com]
- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Furan-2-Carboxylic Acid and Piperazine
In the dynamic environment of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed protocol for the proper disposal of two common laboratory reagents: furan-2-carboxylic acid and piperazine. Our focus is to equip you with the knowledge to not only comply with safety standards but to understand the chemical principles that underpin these essential procedures.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the inherent hazards of each compound is critical.
Furan-2-Carboxylic Acid is an organic acid that can cause skin and serious eye irritation. While not classified as acutely toxic, repeated or prolonged exposure should be avoided.
Piperazine is a basic organic compound that presents more significant health risks. It is corrosive and can cause severe skin burns and eye damage. Furthermore, it is a known sensitizer, with the potential to cause allergic skin reactions or asthma-like symptoms if inhaled.
The reaction of furan-2-carboxylic acid with piperazine is a classic acid-base neutralization. These reactions are generally exothermic, meaning they release heat.[1][2] The primary product of this reaction is the piperazinium salt of furan-2-carboxylic acid and water. While the resulting salt is likely to be less hazardous than its parent compounds, the neutralization process itself must be managed carefully to control the heat generated and prevent any potential for splattering or aerosol generation.
Hazard Summary Table
| Chemical | Key Hazards | GHS Pictograms |
| Furan-2-Carboxylic Acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A) | |
| Piperazine | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Respiratory Sensitization (Category 1), Skin Sensitization (Category 1) |
This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling furan-2-carboxylic acid, piperazine, or their mixture. The following provides a minimum standard; however, a site-specific risk assessment should be conducted to determine if additional protection is required.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during neutralization procedures where splashing is a risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: When handling piperazine powder or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Disposal Procedures: Segregation and Neutralization
Proper disposal requires a multi-faceted approach that includes segregation of waste streams and, where appropriate, neutralization to reduce hazards.
Disposal of Unmixed Furan-2-Carboxylic Acid and Piperazine
Never mix incompatible waste streams.[3] Furan-2-carboxylic acid and piperazine should be disposed of in separate, clearly labeled waste containers.
-
Furan-2-Carboxylic Acid (Solid):
-
Collect in a designated, labeled hazardous waste container. The container should be made of a material compatible with acids (e.g., high-density polyethylene).
-
The label must include the words "Hazardous Waste," the full chemical name ("Furan-2-Carboxylic Acid"), and the approximate quantity.
-
Store the container in a designated satellite accumulation area, away from bases and other incompatible materials.[3]
-
-
Piperazine (Solid):
-
Collect in a designated, labeled hazardous waste container. The container should be compatible with bases.
-
The label must include "Hazardous Waste," "Piperazine," and indicate its corrosive nature.
-
Store in a designated satellite accumulation area, segregated from acids.[3]
-
Neutralization and Disposal of a Furan-2-Carboxylic Acid and Piperazine Mixture
For situations where these two chemicals are mixed, a carefully controlled neutralization process is required before disposal. This procedure should always be performed in a chemical fume hood.
Experimental Protocol: Neutralization of Furan-2-Carboxylic Acid and Piperazine
-
Preparation:
-
Don all required PPE (safety goggles, face shield, chemical-resistant gloves, and lab coat).
-
Set up a cooling bath (e.g., an ice-water bath) in the chemical fume hood.
-
Have a calibrated pH meter or pH paper readily available.
-
-
Dilution:
-
If working with a concentrated solution of piperazine, slowly dilute it by adding it to a large volume of cold water in a beaker placed in the cooling bath. This helps to dissipate the heat of dilution.
-
Similarly, if you have a solution of furan-2-carboxylic acid, prepare a diluted solution.
-
-
Neutralization:
-
Place the beaker containing the diluted piperazine solution in the cooling bath.
-
Slowly, and with constant stirring, add the diluted furan-2-carboxylic acid solution to the piperazine solution. The addition should be done dropwise or in very small increments to control the rate of reaction and heat generation.[4]
-
Monitor the temperature of the mixture. If a significant temperature increase is observed, pause the addition to allow the solution to cool.
-
Periodically check the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water, provided it does not contain other hazardous materials (e.g., heavy metals) and is in accordance with local wastewater regulations.
-
If your institution's policy prohibits drain disposal of neutralized solutions, collect the neutralized mixture in a labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.
-
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of furan-2-carboxylic acid and piperazine.
Regulatory Compliance: Adhering to EPA Standards
For academic institutions, the Environmental Protection Agency's (EPA) regulations under 40 CFR 262, Subpart K, provide specific guidelines for managing hazardous waste in laboratories. Key aspects include:
-
Waste Identification: Properly identifying and characterizing all chemical waste is the first step.
-
Container Management: Waste containers must be in good condition, compatible with their contents, and kept closed except when adding or removing waste.
-
Labeling: All "unwanted material" containers must be clearly labeled to alert emergency responders to their contents. Once determined to be hazardous waste, the container must be labeled with the words "Hazardous Waste" and the appropriate hazard information.
-
Accumulation: Laboratories can accumulate hazardous waste in designated satellite accumulation areas. There are limits on the amount of waste that can be stored and for how long.
It is imperative to consult with your institution's EHS department to ensure full compliance with all federal, state, and local regulations.
Spill Response: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for the chemical (e.g., a universal absorbent for furan-2-carboxylic acid, or a neutralizing absorbent for either).
-
For a piperazine spill, do not use a combustible absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
- Lai, L.-L., Wang, E., & Luh, B.-J. (2001).
- Environment, Health and Safety. (n.d.). 7.1.
- BenchChem. (2025).
- WNF Staff. (n.d.). Organic Acid Standard Operating Procedure. University of Washington.
- Organic Chemistry Portal. (n.d.).
- BHHC Safety Center. (n.d.). Neutralizing Acids and Bases – Quick Tips.
- Wax Studios. (n.d.).
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
- Study.com. (2023, April 10).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Embibe. (n.d.).
- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Chem-Impex. (n.d.). Piperazine-2-carboxylic acid.
- AUS-e-TUTE. (2022, April 3).
- ResearchGate. (2025, November 3). Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
- Chemniverse. (2022, November 16).
- American Chemical Society. (2024, July 30). Lesson 6.9: Neutralizing Acids and Bases.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(38), 8829–8834.
- MilliporeSigma. (n.d.). FURAN-2-CARBOXYLIC ACID (2-OXO-2-PH-1-(2-TRIFLUOROMETHYL-PHENYLAMINO)-ET)-AMIDE.
- Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- ChemPoint. (n.d.).
- Fisher Scientific. (2024, March 2). Safety Data Sheet: (+/-)-Piperazine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid 98.
- NIST. (n.d.). 2-Furancarboxylic acid.
- Wikipedia. (n.d.). 2-Furoic acid.
- PMC. (2022, April 1).
- ResearchGate. (2025, November 3). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
Sources
Comprehensive Safety and Handling Guide for Furan-2-carboxylic acid;piperazine
Executive Summary & Hazard Causality
Furan-2-carboxylic acid;piperazine (CAS: 14486-48-7) is a specialized chemical salt utilized extensively as a building block and intermediate in pharmaceutical drug development[1]. Because this compound is a salt combining two distinct chemical entities, its safety profile is dictated by the synergistic hazards of its constituent moieties.
To establish a self-validating safety protocol, we must first deconstruct the mechanistic hazards of the material:
-
Piperazine Moiety (Base): Piperazine is a strongly basic azacycloalkane ()[2]. It is highly corrosive to skin and mucous membranes (H314) and is a known respiratory sensitizer (H334) capable of inducing occupational asthma[3][4]. It also carries reproductive toxicity warnings (H361)[4].
-
2-Furoic Acid Moiety (Acid): Furan-2-carboxylic acid is an organic compound consisting of a furan ring and a carboxylic acid side-group ()[5]. It acts as a localized irritant to the eyes, respiratory system, and skin (H315, H319, H335)[5].
The Core Operational Risk: When handled as a dry salt, the primary physical hazard is the generation of fine, aerosolized dust. Inhalation or dermal contact with this dust allows the compound to dissolve in sweat or mucosal moisture, liberating the corrosive and sensitizing piperazine along with the irritating 2-furoic acid. Therefore, the operational goal is absolute dust containment and zero dermal/respiratory exposure .
Quantitative Hazard & Physicochemical Data
Summarizing the quantitative data of the components provides a clear baseline for risk assessment[2][3][5]:
| Component | Molecular Weight | Primary GHS Hazard Codes | Key Quantitative Thresholds |
| Piperazine | 86.14 g/mol | H314, H317, H334, H361, H372 | Vapor Pressure: 0.8 mmHg (20 °C) |
| 2-Furoic Acid | 112.08 g/mol | H315, H319, H335 | Acidity (pKa): 3.12 (25 °C) |
| Salt (CAS 14486-48-7) | 198.22 g/mol | Combined Component Hazards | Dust generation potential: High |
Hazard Causality and PPE Logic
Logical mapping of chemical hazards to required PPE interventions for handling the salt.
Mandatory Personal Protective Equipment (PPE) System
Based on the causality mapped above, the following PPE is strictly required before handling the compound:
| PPE Category | Specification | Scientific Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1) + Face shield | Protects against severe eye damage (H318) caused by the basicity of the piperazine moiety upon contact with ocular fluid. |
| Skin/Body | Flame-resistant lab coat, impermeable apron | Prevents skin corrosion (H314) and sensitization (H317) from aerosolized powder settling on clothing. |
| Hand | Double-gloving: Nitrile (inner) + Butyl rubber (outer) | Piperazine can permeate certain thin gloves over time; double gloving ensures structural integrity during prolonged handling. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator or PAPR | Mitigates inhalation risks; piperazine is a known respiratory sensitizer (H334) and the salt readily forms fine, inhalable dust. |
Operational Handling Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Step 1: Environmental Preparation & Validation
-
Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.
-
Validation: Verify the face velocity is between 80-120 feet per minute (fpm) using the hood's digital monitor or a tissue-flutter test. If airflow fails, immediately seal the container and abort the operation.
-
Causality Note: Adequate airflow ensures that any aerosolized particulates are drawn away from the operator's breathing zone, neutralizing the H334 asthma risk.
Step 2: Weighing and Dispensing
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing vessel and spatulas before transferring the powder.
-
Action: Utilize a closed-system analytical balance. Do not leave the balance doors open during the weighing process.
-
Causality Note: Piperazine salts are highly prone to static buildup. Static charge causes fine powders to repel each other and aerosolize, bypassing primary containment. Neutralizing the charge prevents this physical reaction.
Step 3: Transfer and Solubilization
-
Action: Transfer the weighed solid into a sealable reaction vessel before removing it from the fume hood.
-
Action: When adding solvents, perform the addition dropwise initially.
-
Causality Note: Exothermic dissolution can occur depending on the solvent. Rapid heat generation can volatilize the solvent, carrying chemical particulates into the air as a hazardous mist.
Step 4: Immediate Decontamination
-
Action: Wipe down spatulas, balances, and hood surfaces with a damp, disposable cloth immediately after use.
-
Causality Note: The moisture binds the dust, preventing resuspension. Dispose of the wipes immediately in a sealed hazardous waste bin to prevent the water from evaporating and leaving behind a fine, easily disturbed powder film.
Emergency Spill Response & Disposal Plan
Step-by-step emergency spill response and containment workflow.
Step 1: Isolation and Evacuation
-
Immediately halt work and alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area for 15 minutes to allow airborne dust to settle.
Step 2: PPE Escalation
-
Responders must don a PAPR (Powered Air-Purifying Respirator) or a well-fitted P100 half-mask, alongside heavy-duty butyl rubber gloves over nitrile inner gloves.
Step 3: Dust Suppression and Containment
-
Critical Causality Note:Dry sweeping is strictly prohibited as it aggressively aerosolizes the sensitizing piperazine dust.
-
Gently cover the spill with absorbent pads slightly dampened with water.
Step 4: Neutralization and Collection
-
Carefully scoop the dampened material using non-sparking, disposable plastic tools.
-
Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine component, followed by a standard laboratory detergent and a thorough water rinse.
Step 5: Disposal
-
Place all collected waste, contaminated PPE, and cleanup materials into a clearly labeled, sealable hazardous waste container.
-
Classify the waste as "Toxic and Corrosive Solid Waste" for environmental health and safety (EHS) pickup.
References
-
National Center for Biotechnology Information (PubChem). "Piperazine | C4H10N2 | CID 4837." PubChem Compound Summary. Available at: [Link]
-
Wikipedia, The Free Encyclopedia. "2-Furoic acid." Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
